2-Ethyl-5-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8FN |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-ethyl-5-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 |
InChI Key |
KIMHOHJJIOGBEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Anticipated Chemical Properties and Characteristics of 2-Ethyl-5-fluoropyridine
This technical guide provides a comprehensive overview of the anticipated chemical properties, synthesis, and reactivity of 2-Ethyl-5-fluoropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who have an interest in fluorinated pyridine scaffolds.[1][2]
Core Chemical Properties
The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine ring itself is a common motif in biologically active compounds.[1] The combination of these features in this compound makes it a molecule of interest in medicinal chemistry.
Predicted Physicochemical Properties
Quantitative data for this compound is not available. However, we can infer its likely properties from the known data of analogous compounds such as 2-fluoropyridine, 5-ethyl-2-methylpyridine, and ethyl 5-fluoropyridine-2-carboxylate.
| Property | Predicted Value for this compound | Analogous Compound Data |
| Molecular Formula | C7H8FN | - |
| Molecular Weight | ~125.15 g/mol | 2-Fluoropyridine: 97.09 g/mol |
| Boiling Point | Estimated: 150-170 °C | 2-Fluoropyridine: 126 °C/753 mmHg[3] |
| Melting Point | Not readily predictable (likely a liquid at room temperature) | - |
| Density | ~1.0-1.1 g/mL | 2-Fluoropyridine: 1.128 g/mL at 25 °C[3] |
| Solubility | Likely soluble in common organic solvents. | 2-Fluoropyridine: Soluble in water.[3] |
Predicted Spectroscopic Characteristics
While specific spectra for this compound are not available, the expected spectroscopic signatures can be predicted based on its structure and data from similar compounds.
| Spectroscopy | Predicted Characteristics for this compound |
| 1H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), and three distinct aromatic proton signals for the pyridine ring, with coupling patterns influenced by the fluorine atom. |
| 13C NMR | Resonances for the two ethyl carbons and five pyridine ring carbons. The carbon bearing the fluorine atom will show a large C-F coupling constant. |
| 19F NMR | A single resonance for the fluorine atom, likely a triplet of doublets due to coupling with adjacent aromatic protons. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of approximately 125.15. |
| Infrared (IR) | Characteristic C-F stretching vibrations, along with C-H and C=N stretching frequencies typical for an alkyl-substituted pyridine. |
Synthesis and Reactivity
The synthesis of this compound is not explicitly described in the literature. However, general methods for the synthesis of 2-alkyl-5-fluoropyridines can be adapted.
Proposed Synthetic Pathways
A plausible synthetic route would involve the introduction of the ethyl group onto a pre-existing 5-fluoropyridine scaffold. Common cross-coupling reactions are well-suited for this purpose.
Caption: Proposed cross-coupling approach for the synthesis of this compound.
Experimental Protocol: General Procedure for Negishi Coupling
This protocol is a generalized procedure based on methods for similar cross-coupling reactions and would require optimization for the specific synthesis of this compound.
-
Preparation of the Organozinc Reagent: To a solution of ethylmagnesium bromide in an anhydrous solvent (e.g., THF), add a solution of zinc chloride in the same solvent at 0 °C. Stir the mixture for 1 hour at room temperature to form the ethylzinc bromide reagent.
-
Cross-Coupling Reaction: In a separate flask, dissolve 2-bromo-5-fluoropyridine and a palladium catalyst (e.g., Pd(PPh3)4) in anhydrous THF under an inert atmosphere.
-
Reaction Execution: Add the prepared ethylzinc bromide solution to the flask containing the pyridine substrate and catalyst. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Generalized experimental workflow for the synthesis of this compound via Negishi coupling.
Anticipated Reactivity
The reactivity of this compound will be influenced by the electronic properties of the fluorine and ethyl substituents on the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position is not as activated towards SNAr as a halogen at the 2- or 4-position. However, under forcing conditions, it might be displaced by strong nucleophiles.
-
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic substitution. The ethyl group is an activating ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The outcome of electrophilic substitution would depend on the specific reagents and reaction conditions.
-
Reactions of the Ethyl Group: The ethyl group can undergo typical benzylic-like reactions, such as radical halogenation, under appropriate conditions.
-
Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a ligand to coordinate with metal centers.
Caption: Predicted reactivity pathways for this compound.
Applications in Drug Development
Fluorinated pyridines are valuable building blocks in medicinal chemistry.[2] The incorporation of fluorine can enhance metabolic stability and binding affinity.[1] While no specific applications for this compound have been reported, its structural motifs suggest potential utility in the development of novel therapeutic agents, particularly in areas where fluorinated pyridines have already shown promise, such as oncology and neuroscience.[1][2] It could serve as a key intermediate for the synthesis of more complex molecules with potential biological activity.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. Based on the established chemistry of related fluorinated pyridines, it is anticipated to be a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The synthetic and reactivity profiles outlined in this guide provide a solid foundation for future experimental investigations into this promising molecule. Further research is warranted to fully elucidate its chemical properties and unlock its potential.
References
Technical Guide: Physicochemical Properties of 2-Ethyl-5-fluoropyridine and a Comparative Analysis of Its Structural Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the physical properties of 2-Ethyl-5-fluoropyridine. Extensive database searches indicate a lack of available experimental data for this specific compound. To provide valuable context and a predictive framework, this document presents a comprehensive analysis of the physicochemical properties of two closely related structural analogs: 5-Fluoro-2-methylpyridine and 5-Ethyl-2-methylpyridine. This guide includes a summary of their key physical constants, detailed experimental protocols for the determination of these properties, and a proposed synthetic pathway for this compound, visualized as a logical workflow.
Introduction: The Significance of Fluorinated Pyridines
Fluorinated pyridine derivatives are of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom into the pyridine ring can profoundly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. The 2-ethyl-5-fluoro substitution pattern, in particular, is an intriguing motif for molecular design. However, a thorough review of scientific literature and chemical databases reveals a gap in the characterization of this compound. This guide aims to bridge this gap by providing a detailed examination of its closest structural analogs, thereby offering a foundation for researchers working with this class of compounds.
Comparative Physicochemical Data
Due to the absence of experimental data for this compound, the following table summarizes the known physical properties of 5-Fluoro-2-methylpyridine and 5-Ethyl-2-methylpyridine. These compounds provide a basis for estimating the properties of the target molecule.
| Physical Property | 5-Fluoro-2-methylpyridine | 5-Ethyl-2-methylpyridine |
| CAS Number | 31181-53-0[1][2] | 104-90-5[3][4][5][6] |
| Molecular Formula | C₆H₆FN[1][2] | C₈H₁₁N[4][6] |
| Molecular Weight | 111.12 g/mol [1][2] | 121.18 g/mol [6] |
| Boiling Point | 114.7 °C at 760 mmHg[2] | 172-178 °C at 760 mmHg[3][4][5][7] |
| Melting Point | Not available | -70.9 °C[6][7][8] |
| Density | 1.077 g/cm³[2] | 0.917-0.923 g/mL at 25 °C[3][4] |
| Solubility in Water | Not available | 12,000 mg/L at 20 °C[3] |
| Appearance | Light yellow liquid[9] | Colorless to yellow clear liquid[3][10] |
Experimental Protocols for Physicochemical Characterization
The following are detailed, representative methodologies for determining the key physical properties of pyridine derivatives. These protocols are applicable for the characterization of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pyridine derivatives, this can be determined using a distillation method or a micro-boiling point apparatus.
Methodology:
-
A small sample of the purified compound is placed in a distillation flask or a Thiele tube containing a high-boiling point inert liquid (e.g., silicone oil).
-
A thermometer is positioned with the bulb just below the side arm of the distillation head or immersed in the heating liquid of the micro-apparatus.
-
The apparatus is heated gradually.
-
The boiling point is recorded as the temperature at which a steady stream of distillate is collected or when a continuous stream of bubbles emerges from a sealed capillary tube inverted in the sample.
-
The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.
Determination of Melting Point
For solid derivatives, the melting point is a key indicator of purity.
Methodology:
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.
Determination of Density
The density of liquid pyridine derivatives can be measured using a pycnometer or a digital density meter.
Methodology (Pycnometer):
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a thermostat-controlled water bath at a specific temperature (e.g., 25 °C) to allow for thermal equilibrium.
-
The pycnometer is removed, dried, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Solubility
The solubility of a compound in a particular solvent is determined by preparing a saturated solution and measuring the concentration of the solute.
Methodology (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water) in a flask.
-
The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).
Proposed Synthetic Workflow for this compound
While a specific synthetic route for this compound is not documented, a plausible synthesis can be proposed based on established methodologies for the synthesis of substituted fluoropyridines. A potential route could involve the modification of a pre-existing fluorinated pyridine scaffold.
Caption: Proposed synthesis of this compound via Negishi coupling.
Experimental Protocol for the Proposed Synthesis
This protocol is a representative example and would require optimization.
Methodology (Negishi Coupling):
-
To a solution of 2-Bromo-5-fluoropyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) is added.
-
A solution of an organozinc reagent, such as ethylzinc bromide, is then added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, which is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
This technical guide provides a foundational understanding of the anticipated physical properties of this compound through a comparative analysis of its close structural analogs. While direct experimental data for the target compound remains elusive, the presented data for 5-Fluoro-2-methylpyridine and 5-Ethyl-2-methylpyridine, along with the detailed experimental protocols and a proposed synthetic workflow, offer a valuable resource for researchers. This information is intended to facilitate the design of experiments, the prediction of molecular behavior, and the development of synthetic strategies for this and related fluorinated pyridine compounds. Further experimental characterization of this compound is warranted to expand the knowledge base for this important class of molecules.
References
- 1. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 5. 5-Ethyl-2-methylpyridine 104-90-5 | TCI AMERICA [tcichemicals.com]
- 6. 5-Ethyl-2-methylpyridine | CAS#:104-90-5 | Chemsrc [chemsrc.com]
- 7. 5-Ethyl-2-methylpyridine | 104-90-5 [m.chemicalbook.com]
- 8. 5-Ethyl-2-methylpyridine|lookchem [lookchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethyl-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-5-fluoropyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the fluoropyridine motif in bioactive molecules. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its basicity, lipophilicity, and metabolic stability. The ethyl group introduces a flexible side chain, the conformation of which can influence receptor binding and overall molecular shape. This document aims to provide a comprehensive theoretical overview of the molecular structure and conformational preferences of this compound.
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with an ethyl group at the 2-position and a fluorine atom at the 5-position.
Predicted Molecular Properties
Computationally predicted properties for this compound are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol |
| XlogP | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Structural Diagram
A 2D representation of the this compound molecule is provided below.
Caption: 2D structure of this compound.
Conformational Analysis
The conformational flexibility of this compound arises from the rotation around the single bond connecting the ethyl group to the pyridine ring (C2-C7 bond). The orientation of the ethyl group relative to the plane of the pyridine ring will determine the overall three-dimensional shape of the molecule.
The rotation around the C2-C7 bond will likely have a relatively low energy barrier. The most stable conformers are expected to be those that minimize steric hindrance between the ethyl group and the nitrogen atom of the pyridine ring. The two likely low-energy conformations would have the C7-C8 bond of the ethyl group oriented away from the nitrogen atom.
Due to the lack of experimental data, a definitive description of the conformational landscape is not possible. However, computational modeling, such as density functional theory (DFT) calculations, could provide valuable insights into the relative energies of different conformers.
Predicted Spectroscopic Data
While experimental spectra for this compound are not available, we can predict the key features based on the spectra of related compounds such as 2-fluoropyridine, 2-ethylpyridine, and 5-ethyl-2-methylpyridine.
1H NMR Spectroscopy
The predicted 1H NMR spectrum of this compound in CDCl₃ would likely show the following signals:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
| CH₃ (ethyl) | ~1.3 | triplet | J ≈ 7.5 Hz |
| CH₂ (ethyl) | ~2.8 | quartet | J ≈ 7.5 Hz |
| H-3 | ~7.3 | doublet of doublets | |
| H-4 | ~7.6 | triplet of doublets | |
| H-6 | ~8.2 | doublet |
Note: The exact chemical shifts and coupling constants would be influenced by the fluorine atom and would require experimental verification.
13C NMR Spectroscopy
The predicted 13C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to or near the fluorine and nitrogen atoms would exhibit characteristic chemical shifts and C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-F stretching: ~1200-1300 cm⁻¹
Mass Spectrometry
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 125. Key fragmentation patterns would likely involve the loss of the ethyl group or a methyl radical from the ethyl group.
Proposed Synthesis
A plausible synthetic route to this compound could involve a cross-coupling reaction. One potential method is the Suzuki coupling of a 2-halo-5-fluoropyridine with an ethylboronic acid derivative.
Experimental Protocol: Suzuki Coupling (Hypothetical)
Materials:
-
2-Bromo-5-fluoropyridine
-
Ethylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 2-bromo-5-fluoropyridine (1 equivalent), ethylboronic acid (1.5 equivalents), and potassium carbonate (2 equivalents).
-
Add toluene and water (e.g., 4:1 mixture).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (around 100-110 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Workflow for Characterization and Biological Screening
For a novel compound like this compound in a drug discovery context, a systematic workflow is essential.
Caption: A generalized workflow for the characterization and initial biological evaluation of a novel small molecule.
Conclusion
While this compound remains a molecule with limited published experimental data, this guide provides a robust theoretical framework for its molecular structure, conformational preferences, and spectroscopic properties. The provided synthesis protocol and experimental workflow offer a practical starting point for researchers interested in synthesizing and evaluating this and other novel fluoropyridine derivatives for potential applications in drug discovery and development. Further computational and experimental studies are necessary to validate these predictions and fully elucidate the chemical and biological characteristics of this compound.
In-depth Technical Guide: Potential Biological Activity of 2-Ethyl-5-fluoropyridine
A comprehensive search of scientific literature and databases reveals a significant gap in the current knowledge regarding the specific biological activity of 2-Ethyl-5-fluoropyridine. As of October 2025, there are no published studies, patents, or reports that directly investigate the pharmacological, toxicological, or any other biological effects of this particular chemical compound.
While the core molecule, pyridine, and its derivatives are common scaffolds in medicinal chemistry, and the introduction of a fluorine atom is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, the specific combination of a 2-ethyl and a 5-fluoro substituent on a pyridine ring has not been the subject of detailed biological investigation in the public domain.
This lack of data prevents the creation of an in-depth technical guide as requested, which would include quantitative data, experimental protocols, and visualizations of signaling pathways. Any attempt to provide such information for this compound would be speculative and not based on empirical evidence.
Context from Structurally Related Compounds
To provide a broader context for researchers, it is pertinent to note that other fluorinated pyridine and pyrimidine derivatives have demonstrated a wide range of biological activities. It is crucial to emphasize that the activities of these related compounds cannot be directly extrapolated to this compound, as small structural changes can lead to vastly different biological outcomes.
For informational purposes only, here are some examples of biological activities observed in structurally related classes of compounds:
-
Antiviral Agents: Certain fluorinated nucleoside analogues containing a pyrimidine or purine core have shown potent antiviral activity. For instance, 2'-Fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), a structurally distinct molecule, has been investigated for its anti-herpes simplex virus activity.
-
Anticancer Agents: Fluorinated pyrimidines, such as 5-fluorouracil and its prodrugs, are well-known anticancer agents that interfere with nucleotide synthesis.
-
Enzyme Inhibitors: The 5-fluoropyridine moiety is present in some complex molecules designed as enzyme inhibitors. For example, it has been incorporated into larger structures targeting kinases or other enzymes implicated in disease.
-
Central Nervous System (CNS) Active Agents: The pyridine scaffold is a common feature in drugs targeting the CNS. The electronic properties of the fluorine atom can influence blood-brain barrier penetration and receptor binding affinity.
Future Research Directions
The absence of data on this compound highlights a potential area for new research. A systematic investigation of this compound would logically begin with the following steps:
-
In Silico Prediction: Computational studies could be employed to predict potential biological targets and toxicological properties based on its structure.
-
In Vitro Screening: The compound could be screened against a variety of biological targets, such as a panel of receptors, enzymes, and cell lines, to identify any potential activity.
-
Synthesis of Analogues: A series of related compounds could be synthesized to establish structure-activity relationships (SAR).
Below is a conceptual workflow for the initial biological evaluation of a novel compound like this compound.
Conclusion
A Technical Guide to the Spectroscopic Analysis of 2-Ethyl-5-fluoropyridine
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Ethyl-5-fluoropyridine. These values are computationally derived and should be used as a reference for comparison with experimental data.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.35 | d | 1H | H-6 |
| ~7.55 | td | 1H | H-4 |
| ~7.20 | dd | 1H | H-3 |
| ~2.80 | q | 2H | -CH₂- |
| ~1.30 | t | 3H | -CH₃ |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~162.0 (d) | C-2 |
| ~158.0 (d, ¹JCF ≈ 240 Hz) | C-5 |
| ~145.0 (d) | C-6 |
| ~135.0 (d, ³JCF ≈ 10 Hz) | C-4 |
| ~121.0 (d) | C-3 |
| ~25.0 | -CH₂- |
| ~14.0 | -CH₃ |
Predicted in CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2970 | Medium | Aliphatic C-H Stretch |
| ~1600 | Strong | C=C/C=N Stretch (Aromatic Ring) |
| ~1480 | Strong | C=C/C=N Stretch (Aromatic Ring) |
| ~1250 | Strong | C-F Stretch |
| ~830 | Strong | C-H Bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 125 | 100 | [M]⁺ (Molecular Ion) |
| 110 | 80 | [M - CH₃]⁺ |
| 96 | 40 | [M - C₂H₅]⁺ |
| 70 | 20 | [C₄H₃N]⁺ |
Predicted for Electron Ionization (EI)
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[2] Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1] Sixteen to 32 scans are typically averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a broadband proton-decoupled pulse sequence.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[4] A relaxation delay of 2 seconds is common.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then allowed to evaporate, leaving a thin film of the compound.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6] A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.[1]
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.[7]
-
Ionization: For electron ionization (EI), the sample is bombarded with a beam of electrons (typically 70 eV), causing the molecule to ionize and fragment.[8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[7]
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[7]
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. mmrc.caltech.edu [mmrc.caltech.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
The Fluoropyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Fluorinated Pyridine Derivatives
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established and powerful strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various fluorinated heterocycles, fluoropyridines have emerged as a particularly valuable class of building blocks in medicinal chemistry.
While the specific compound 2-Ethyl-5-fluoropyridine is not extensively documented in publicly available scientific literature as a key intermediate in drug development, this guide will provide a comprehensive overview of the applications of its close structural analogs and isomers. By examining these related compounds, we can gain significant insights into the potential utility and synthetic strategies surrounding the this compound core. This report will focus on the well-established roles of 2-Amino-5-fluoropyridine , Ethyl 5-fluoropyridine-2-carboxylate , and the isomeric 5-Ethyl-2-fluoropyridine in the synthesis of bioactive molecules.
The Strategic Advantage of the Fluoropyridine Moiety
The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The addition of a fluorine atom to this ring system offers several key advantages for drug design:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased half-life of the drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.
2-Amino-5-fluoropyridine: A Versatile Intermediate in Drug Synthesis
2-Amino-5-fluoropyridine (CAS RN: 21717-96-4) is a widely utilized building block in the pharmaceutical industry. Its reactive amino group provides a convenient handle for a variety of chemical transformations, enabling the construction of complex molecular architectures.
Synthesis of 2-Amino-5-fluoropyridine
Several synthetic routes to 2-amino-5-fluoropyridine have been reported. A common approach involves the nitration of 2-aminopyridine, followed by a series of functional group manipulations.
Figure 1. A representative synthetic pathway to 2-Amino-5-fluoropyridine.
Applications in the Synthesis of Marketed Drugs and Clinical Candidates
The utility of 2-amino-5-fluoropyridine is exemplified by its role in the synthesis of several important therapeutic agents.
1. LBM415 (NVP-PDF-713): A Peptide Deformylase Inhibitor
LBM415 is an investigational antibiotic that targets peptide deformylase, a bacterial enzyme essential for protein synthesis. 2-Amino-5-fluoropyridine is a key starting material in the synthesis of this complex molecule.[1]
2. Lemborexant (Dayvigo®): An Orexin Receptor Antagonist
Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia. The final step in its synthesis involves the coupling of a carboxylic acid intermediate with 2-amino-5-fluoropyridine.
Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine
A reported synthesis of 2-amino-5-fluoropyridine proceeds through the following key steps, starting from 2-aminopyridine:
-
Nitrification: 2-aminopyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 5-position.
-
Amino Group Protection: The amino group is protected, typically as an acetamide, to prevent unwanted side reactions in subsequent steps.
-
Nitro Group Reduction: The nitro group is reduced to an amino group, for example, by catalytic hydrogenation.
-
Diazotization and Fluorination (Schiemann Reaction): The newly formed amino group is converted to a diazonium salt, which is then subjected to a Schiemann reaction (using fluoroboric acid or its salts) to introduce the fluorine atom.
-
Deprotection: The protecting group on the 2-amino group is removed to yield the final product, 2-amino-5-fluoropyridine.
Table 1: Physicochemical Properties of Key Fluoropyridine Intermediates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-5-fluoropyridine | 21717-96-4 | C5H5FN2 | 112.11 | 93-97 |
| Ethyl 5-fluoropyridine-2-carboxylate | 148541-70-2 | C8H8FNO2 | 169.15 | N/A |
| 5-Ethyl-2-fluoropyridine | 137827-56-8 | C7H8FN | 125.14 | N/A |
Ethyl 5-fluoropyridine-2-carboxylate: A Building Block for Carboxylic Acid Derivatives
Ethyl 5-fluoropyridine-2-carboxylate (CAS RN: 148541-70-2) is another valuable fluorinated pyridine intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a versatile entry point for the synthesis of a wide range of derivatives.
Synthesis of Ethyl 5-fluoropyridine-2-carboxylate
A common synthetic route to this compound involves the carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol and a palladium catalyst.[2]
Figure 2. Synthesis of Ethyl 5-fluoropyridine-2-carboxylate.
5-Ethyl-2-fluoropyridine: An Isomeric Perspective
While direct applications of this compound in medicinal chemistry are not readily found in the literature, its isomer, 5-ethyl-2-fluoropyridine (CAS RN: 137827-56-8), serves as a useful case study. The presence of the ethyl group provides a lipophilic handle that can be important for optimizing the pharmacokinetic properties of a drug candidate.
The synthesis of derivatives from 5-ethyl-2-fluoropyridine would likely involve nucleophilic aromatic substitution at the 2-position, where the fluorine atom acts as a good leaving group.
Conclusion
Although a comprehensive profile of this compound in medicinal chemistry remains to be fully elucidated in the public domain, the extensive and successful application of its close structural analogs, such as 2-amino-5-fluoropyridine and ethyl 5-fluoropyridine-2-carboxylate, underscores the immense value of the fluoropyridine scaffold in drug discovery. These building blocks have proven to be instrumental in the development of a diverse range of therapeutic agents, from antibiotics to treatments for insomnia. The principles and synthetic methodologies associated with these well-characterized intermediates provide a strong foundation for any future exploration into the potential applications of this compound and other novel fluorinated pyridines in the ongoing quest for safer and more effective medicines. Researchers and drug development professionals are encouraged to consider the strategic incorporation of such fluorinated heterocycles to enhance the properties of their next generation of therapeutic candidates.
References
Structure-Activity Relationship (SAR) Studies of 2-Ethyl-5-fluoropyridine: A Review of a Molecule with Undisclosed Biological Activity
Despite the prevalence of the fluorinated pyridine scaffold in medicinal chemistry, a thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of structure-activity relationship (SAR) studies for 2-Ethyl-5-fluoropyridine. While numerous studies explore the biological activities of pyridine derivatives in diverse therapeutic areas, specific data detailing the biological targets, quantitative activity, and experimental protocols for this compound remains elusive. This guide, therefore, serves to highlight the current information gap and to frame the potential avenues of investigation for this compound based on the activities of related fluorinated pyridine analogs.
Introduction to Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine into small molecule drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The 5-fluoropyridine moiety, in particular, is a key component in several approved drugs, underscoring its importance. For instance, Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia, features a 5-fluoropyridine core. This suggests that compounds like this compound could potentially exhibit activity within the central nervous system. Furthermore, 2-amino-5-fluoropyridine serves as a crucial intermediate in the synthesis of peptide deformylase inhibitors, pointing towards a potential role in the development of novel antibacterial agents.
Hypothetical SAR Exploration
In the absence of concrete data for this compound, a hypothetical SAR exploration can be constructed based on general principles observed for related pyridine derivatives. The core structure of this compound presents three key positions for chemical modification to probe structure-activity relationships: the ethyl group at the 2-position, the fluorine atom at the 5-position, and the pyridine ring itself.
Table 1: Hypothetical Analogs of this compound for SAR Studies
| Position of Modification | Analog Series | Rationale for Modification |
| 2-Position (Alkyl Group) | Methyl, Propyl, Isopropyl, Cyclopropyl | To investigate the influence of alkyl chain length and steric bulk on biological activity. |
| 5-Position (Halogen) | Chloro, Bromo, Iodo | To probe the effect of halogen size and electronegativity on target binding and overall activity. |
| Pyridine Ring (Additional Substituents) | Introduction of amino, hydroxyl, or other functional groups at positions 3, 4, or 6 | To explore the impact of additional hydrogen bond donors/acceptors or other functionalities on potency and selectivity. |
Potential Experimental Workflows
To initiate an investigation into the biological activity of this compound, a logical first step would be to perform broad phenotypic screening against a panel of diverse biological targets.
Caption: A generalized workflow for the initial biological evaluation and SAR study of this compound and its analogs.
Conclusion
The current body of scientific literature does not contain specific structure-activity relationship studies for this compound. While the fluorinated pyridine motif is of significant interest in drug discovery, this particular compound remains uncharacterized in terms of its biological activity. The information presented in this guide is intended to provide a framework for future research endeavors by highlighting the potential therapeutic areas and outlining a logical progression for a comprehensive SAR investigation. Further experimental work is required to elucidate the pharmacological profile of this compound and to determine its potential as a lead compound for drug development.
The Impact of Fluorine Substitution on the Reactivity and Electronic Profile of 2-Ethyl-5-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a fluorine atom onto a pyridine ring profoundly alters its electronic properties and chemical reactivity, a feature extensively leveraged in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the electronic effects and reactivity of the fluorine substituent in 2-Ethyl-5-fluoropyridine. By examining the interplay of inductive and resonance effects, this document elucidates the impact of fluorination on the pyridine core's susceptibility to nucleophilic and electrophilic attack. Quantitative data, including estimated pKa values and representative NMR chemical shifts from analogous compounds, are presented to provide a comparative framework. Detailed experimental protocols for key transformations, such as nucleophilic aromatic substitution and electrophilic nitration, are outlined to guide synthetic applications. This guide serves as a comprehensive resource for researchers seeking to understand and exploit the unique chemical characteristics of fluorinated pyridines in drug discovery and development.
Introduction
Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, make it a valuable tool in tuning the physicochemical and biological properties of organic molecules.[1] In the context of heterocyclic chemistry, the strategic placement of fluorine on a pyridine ring can significantly modulate its reactivity, basicity, and metabolic stability. This compound serves as a pertinent case study to explore these electronic perturbations. The presence of the electron-withdrawing fluorine atom at the 5-position, coupled with the electron-donating ethyl group at the 2-position, creates a unique electronic environment that dictates its chemical behavior. This guide will dissect these electronic effects and their consequences on the molecule's reactivity in key organic transformations.
Electronic Effects of the Fluorine Substituent
The electronic influence of the fluorine atom in this compound is a combination of a strong inductive effect (-I) and a weaker, yet significant, resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, the fluorine atom strongly withdraws electron density from the pyridine ring through the sigma bond framework. This effect is most pronounced at the carbon atom directly attached to the fluorine (C5) and diminishes with distance. The overall result is a decrease in the electron density of the aromatic system, making the ring more electrophilic.
-
Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the pyridine ring's pi-system. This electron-donating resonance effect partially counteracts the inductive withdrawal. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, the +R effect of fluorine is considerably weaker than its -I effect.
The net result is that fluorine acts as a strong electron-withdrawing group on the pyridine ring, significantly impacting its reactivity.
Quantitative Electronic Parameters
While specific experimental data for this compound is scarce, we can extrapolate from closely related compounds to estimate its electronic properties.
| Parameter | Value (Estimated/Analog) | Compound | Notes |
| pKa | ~ -2.79 | 5-Bromo-2-fluoropyridine[2][3] | The pKa of the pyridinium ion is a measure of the basicity of the pyridine nitrogen. The strong electron-withdrawing effect of the halogen at the 5-position significantly reduces the basicity compared to pyridine (pKa ≈ 5.2). The ethyl group at the 2-position is expected to slightly increase the basicity due to its electron-donating nature, but the overall effect will be dominated by the fluorine. |
| Hammett Constant (σp for F) | +0.06 | Fluorobenzene | This value reflects the overall electron-withdrawing nature of fluorine when situated para to a reaction center, which is analogous to the 5-position relative to the nitrogen in pyridine.[4] |
| ¹⁹F NMR Chemical Shift | ~ -120 to -140 ppm (vs. CFCl₃) | Aryl fluorides | The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For fluoropyridines, the shift is typically in this range.[5][6] |
| ¹³C NMR Chemical Shifts (Predicted) | C2: ~160, C3: ~120, C4: ~140, C5: ~155 (JC-F ≈ 240 Hz), C6: ~110 ppm | Based on 2-fluoropyridine and substituted pyridines | The carbon directly bonded to fluorine (C5) will exhibit a large one-bond C-F coupling constant. The chemical shifts are influenced by both the fluorine and ethyl substituents.[7][8][9] |
Reactivity of this compound
The electronic perturbations caused by the fluorine atom render the pyridine ring susceptible to specific types of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the fluorine atom, combined with the inherent electron deficiency of the pyridine ring, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). The fluorine atom itself can act as a good leaving group in these reactions.
Logical Relationship for SNAr Reactivity:
Caption: Fluorine's inductive effect enhances SNAr reactivity.
The positions most activated towards nucleophilic attack are ortho and para to the electron-withdrawing fluorine atom. In this compound, this would primarily be the C2 and C6 positions. The presence of the ethyl group at C2 may provide some steric hindrance to nucleophilic attack at that position.
Electrophilic Aromatic Substitution (SEAr)
Conversely, the electron-withdrawing fluorine atom deactivates the pyridine ring towards electrophilic aromatic substitution (SEAr). The reduced electron density of the ring makes it less nucleophilic and therefore less reactive towards electrophiles.
Logical Relationship for SEAr Reactivity:
Caption: Fluorine's inductive effect deactivates the ring for SEAr.
If an electrophilic substitution were to occur, it would be directed to the positions least deactivated by the fluorine atom. The fluorine atom is an ortho, para-director due to its +R effect, which would direct incoming electrophiles to the C4 and C6 positions. However, the overall deactivation of the ring means that harsh reaction conditions are typically required for SEAr on fluorinated pyridines.[10]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions involving this compound, based on procedures for analogous compounds.
Synthesis of this compound (Conceptual Workflow)
A plausible synthetic route to this compound could start from a commercially available brominated or aminated pyridine derivative, followed by functional group manipulations. A potential workflow is outlined below.
Experimental Workflow for Synthesis:
Caption: A potential synthetic route to this compound.
Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the substitution of a fluorine atom on a fluoropyridine with a generic amine nucleophile.
Protocol:
-
Reactants: To a solution of the 2-halo-5-fluoropyridine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-150 °C. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This general procedure is based on established methods for the SNAr of fluoropyridines with various nucleophiles.[11][12]
Electrophilic Nitration
This protocol outlines a general procedure for the nitration of a deactivated fluoropyridine.
Protocol:
-
Reactants: The fluoropyridine substrate (1.0 eq) is added cautiously to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically 0 °C).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the substrate's reactivity) for a specified period. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH or NaHCO₃ solution).
-
Extraction and Purification: The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography or recrystallization.
It is important to note that the nitration of pyridines, especially deactivated ones, can be challenging and may require harsh conditions, potentially leading to low yields and side products.[10][13]
Biological Relevance
While no specific biological activity has been reported for this compound itself, the fluoropyridine scaffold is a common motif in many biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also influence binding affinity to biological targets through favorable electrostatic interactions. The unique electronic properties of the 5-fluoropyridine ring make it an attractive building block in drug discovery programs.
Conclusion
The fluorine atom in this compound exerts a dominant electron-withdrawing inductive effect, which profoundly influences the molecule's reactivity. This electronic perturbation deactivates the pyridine ring towards electrophilic attack while significantly activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine. The provided quantitative data, though extrapolated from analogous compounds, offers a valuable framework for predicting the chemical behavior of this molecule. The detailed experimental protocols serve as a practical guide for the synthetic manipulation of this compound and related compounds. A thorough understanding of these principles is crucial for the effective utilization of fluorinated pyridines in the design and synthesis of novel chemical entities with desired properties for various applications, most notably in the field of drug development.
References
- 1. hammett substituent constants: Topics by Science.gov [science.gov]
- 2. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]
- 3. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. biophysics.org [biophysics.org]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chem.wisc.edu [chem.wisc.edu]
Technical Guide: Properties and Synthesis of Fluorinated Pyridines
Disclaimer: No direct CAS number or safety data could be located for the specific chemical "2-Ethyl-5-fluoropyridine," suggesting it is not a widely cataloged or commercially available compound. This guide provides data for the closely related and well-documented chemical, 2-Fluoropyridine , as a representative example for researchers. Additionally, a theoretical synthesis protocol for the target compound, this compound, is proposed based on established organometallic reactions.
Compound Identification and Properties of 2-Fluoropyridine
This section details the known physicochemical and safety data for 2-Fluoropyridine.
Physicochemical Data
The following table summarizes the key physical and chemical properties of 2-Fluoropyridine.
| Property | Value | Source |
| Molecular Formula | C₅H₄FN | [1][3] |
| Molecular Weight | 97.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 126 °C (at 753 mmHg) | |
| Density | 1.128 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.466 |
Safety and Hazard Data
2-Fluoropyridine is classified as a hazardous substance.[5] The following data is compiled from official Safety Data Sheets (SDS).
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Flammability |
| Warning | H226: Flammable liquid and vapor.[6][7] |
| Health Hazards |
| Warning | H315: Causes skin irritation.[6][7]H319: Causes serious eye irritation.[6][7]H335: May cause respiratory irritation.[6][7] |
Precautionary Statements (Selected):
-
Prevention: P210 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P261 - Avoid breathing vapors or mist. P280 - Wear protective gloves, eye protection, and face protection.[6][7]
-
Response: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
Proposed Experimental Protocol: Synthesis of this compound
This section outlines a detailed, theoretical methodology for synthesizing the target compound, this compound, via a Kumada cross-coupling reaction. The protocol is based on the known reactivity of 2-halopyridines with Grignard reagents. The ideal starting material for this synthesis is 2-Bromo-5-fluoropyridine (CAS 41404-58-4).
Objective
To synthesize this compound by forming a carbon-carbon bond between the C2 position of the pyridine ring and an ethyl group, using a palladium-catalyzed cross-coupling reaction.
Materials and Reagents
-
2-Bromo-5-fluoropyridine (Starting Material)
-
Ethylmagnesium Bromide (Grignard Reagent), ~1.0 M solution in THF
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (Catalyst)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution (for quenching)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
-
Inert atmosphere apparatus (Nitrogen or Argon)
Procedure
-
Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with 2-Bromo-5-fluoropyridine (1.0 eq) and the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq). Anhydrous THF is added via cannula to dissolve the solids.
-
Grignard Addition: The solution is cooled to 0 °C using an ice bath. Ethylmagnesium bromide solution (1.2 eq) is charged into the dropping funnel and added dropwise to the stirred reaction mixture over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to reflux (approx. 66 °C) and stirred for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup (Quenching): After the reaction is complete, the flask is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.
Visualized Workflow and Relationships
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis protocol.
Caption: Proposed synthesis workflow for this compound.
Hazard Relationship Diagram
This diagram shows the relationship between the identified hazards of the representative compound, 2-Fluoropyridine, and the necessary protective actions.
Caption: Relationship between hazards and precautionary measures.
References
- 1. scbt.com [scbt.com]
- 2. 2-Fluoropyridine | 372-48-5, 2-Fluoropyridine Formula - ECHEMI [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Fluoropyridine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Synthesis of 2-Ethyl-5-fluoropyridine from 2-Aminopyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 2-Ethyl-5-fluoropyridine, a valuable building block in medicinal chemistry, starting from the readily available 2-aminopyridine. The synthesis involves the preparation of a key intermediate, 2-amino-5-fluoropyridine, followed by its conversion to the final product.
Introduction
Fluorinated pyridines are of significant interest in drug discovery due to the ability of the fluorine atom to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. This compound, in particular, is a potential synthon for the development of novel therapeutic agents. The following protocols outline a reliable synthetic route, with quantitative data presented for each step.
Overall Synthetic Strategy
The synthesis is divided into two main stages. The first stage is the conversion of 2-aminopyridine to the key intermediate, 2-amino-5-fluoropyridine, through a sequence of protection, nitration, reduction, diazotization, and deprotection. The second stage involves the conversion of the amino group of 2-amino-5-fluoropyridine to an ethyl group via a Sandmeyer reaction followed by a Suzuki-Miyaura cross-coupling reaction.
palladium-catalyzed cross-coupling with 2-Ethyl-5-fluoropyridine
An overview of palladium-catalyzed cross-coupling reactions for the functionalization of 2-Ethyl-5-fluoropyridine, a key building block in modern medicinal chemistry. This document provides detailed protocols and application data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction
Fluorinated pyridines are privileged structural motifs in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to modulate metabolic stability and binding affinity. This compound is a valuable building block for accessing a wide range of complex molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of this core structure.[1] This note details standardized protocols for three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
General Experimental Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction requires the careful exclusion of oxygen and moisture. The general workflow involves the assembly of reactants, catalyst, ligand, and base under an inert atmosphere, followed by heating and product purification.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with a halide.[2] For electron-deficient substrates like 5-fluoropyridines, this reaction is particularly effective for synthesizing biaryl and vinyl-pyridine derivatives.
Representative Experimental Protocol
-
Preparation: To an oven-dried Schlenk tube, add this compound (if used as the halide, though typically it would be a halo-derivative like 2-Ethyl-5-bromo-pyridine for this reaction), the boronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Reaction Assembly: Evacuate and backfill the tube with nitrogen or argon (repeat 3 times).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 0.1 M), via syringe.
-
Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for C–H Functionalization of Fluoropyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoropyridines are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science. The development of direct C–H functionalization methods for these heterocycles offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. This document provides detailed protocols for several key C–H functionalization reactions of fluoropyridines, including arylation, borylation, and a tandem C–H fluorination/nucleophilic aromatic substitution strategy.
Palladium-Catalyzed C–H Arylation of Fluoroarenes with 2-Chloropyridines
This protocol details a sustainable and versatile method for the synthesis of 2-(fluorinated aryl)pyridines through the direct C–H arylation of fluoroarenes with 2-chloropyridine derivatives. The reaction is catalyzed by a palladium-SPhos system and utilizes isopropyl acetate as a green solvent.[1][2][3]
Experimental Protocol
General Procedure:
-
To an oven-dried reaction vial, add the fluoroarene (if solid, 0.5 mmol, 1.0 equiv), 2-chloropyridine derivative (0.55 mmol, 1.1 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
If the fluoroarene is a liquid, add it at this stage (0.5 mmol, 1.0 equiv).
-
Add isopropyl acetate (1.0 mL).
-
Seal the vial with a cap containing a PTFE septum and purge with argon or nitrogen for 10-15 minutes.
-
Place the reaction vial in a preheated oil bath at 120 °C and stir for the indicated time (typically 16-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(fluorinated aryl)pyridine.
Data Presentation
| Entry | Fluoroarene | 2-Chloropyridine Derivative | Yield (%) |
| 1 | 1,2-Difluorobenzene | 2-Chloropyridine | 85 |
| 2 | 1,3-Difluorobenzene | 2-Chloropyridine | 78 |
| 3 | 1,4-Difluorobenzene | 2-Chloropyridine | 65 |
| 4 | Fluorobenzene | 2-Chloro-4-methylpyridine | 90 |
| 5 | 1,3,5-Trifluorobenzene | 2-Chloropyridine | 72 |
Yields are for isolated products and are representative examples. For a more extensive substrate scope, refer to the original literature.[1][3]
Experimental Workflow
Caption: Workflow for Pd-catalyzed C-H arylation.
Iridium-Catalyzed C–H Borylation of CF₃-Substituted Pyridines
This protocol describes the iridium-catalyzed C–H borylation of pyridines bearing a trifluoromethyl group. The reaction proceeds without a solvent and exhibits sterically governed regioselectivity, providing access to a variety of CF₃-substituted pyridylboronic esters.[4]
Experimental Protocol
General Procedure:
-
In a nitrogen-filled glovebox, add the CF₃-substituted pyridine (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), and the iridium catalyst (e.g., [Ir(cod)OMe]₂ with a suitable ligand, typically 1-3 mol%) to a reaction vial equipped with a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a heating block or oil bath and heat to the specified temperature (typically 80-100 °C) with stirring for 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the product by flash column chromatography on silica gel to yield the corresponding pyridylboronic ester. Note that some α-borylated pyridines may have limited shelf stability.[4]
Data Presentation
| Entry | Substrate | Position of Borylation | Yield (%) |
| 1 | 2-(Trifluoromethyl)pyridine | C6 | 85 |
| 2 | 3-(Trifluoromethyl)pyridine | C2/C6 | 75 (mixture) |
| 3 | 4-(Trifluoromethyl)pyridine | C2/C6 | 80 (mixture) |
| 4 | 2-Chloro-6-(trifluoromethyl)pyridine | C4 | 90 |
| 5 | 2-Methoxy-6-(trifluoromethyl)pyridine | C4 | 88 |
Yields are for isolated products and are representative. The regioselectivity is highly dependent on the substitution pattern.[4]
Logical Relationship of Borylation Methods
Caption: Regioselectivity in Ir-catalyzed borylation.
Tandem C–H Fluorination and Nucleophilic Aromatic Substitution (SₙAr)
This two-step protocol enables the late-stage functionalization of pyridines at the position alpha to the nitrogen. The first step involves a site-selective C–H fluorination using silver(II) fluoride (AgF₂), followed by a nucleophilic aromatic substitution of the newly installed fluoride.[5][6][7]
Experimental Protocol
Step 1: C–H Fluorination
-
Note: AgF₂ is sensitive to light and moisture. Handle it in a glovebox or weigh it quickly in the air and assemble the reaction under an inert atmosphere.[6]
-
In a nitrogen-filled glovebox, add the pyridine substrate (0.5 mmol, 1.0 equiv) and dry acetonitrile (MeCN, 2.5 mL) to a vial.
-
Add AgF₂ (1.0 mmol, 2.0 equiv) to the solution.
-
Seal the vial and stir at room temperature for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-fluoropyridine can be used directly in the next step or purified by column chromatography.
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
-
To a vial containing the crude 2-fluoropyridine (from Step 1, ~0.5 mmol), add the nucleophile (0.6-1.0 mmol, 1.2-2.0 equiv) and a suitable solvent (e.g., DMF, DMSO, or THF).
-
Add a base if necessary (e.g., K₂CO₃, NaH, or Cs₂CO₃, 1.0-2.0 equiv).
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography.
Data Presentation
| Entry | Pyridine Substrate | Nucleophile | Product | Yield (2 steps, %) |
| 1 | 3-Chloropyridine | Phenol | 2-Phenoxy-3-chloropyridine | 75 |
| 2 | 3-Cyanopyridine | Morpholine | 2-Morpholino-3-cyanopyridine | 82 |
| 3 | 3-(Trifluoromethyl)pyridine | Sodium thiophenoxide | 2-(Phenylthio)-3-(trifluoromethyl)pyridine | 68 |
| 4 | Betahistine (Boc-protected) | Methanol | 2-Methoxy-betahistine derivative | 90 |
Yields are for isolated products over the two steps.[5]
Signaling Pathway Diagram (Conceptual Flow)
Caption: Tandem C-H fluorination and SₙAr pathway.
References
- 1. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Ethyl-5-fluoropyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Ethyl-5-fluoropyridine is not a widely documented pharmaceutical intermediate in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar compounds, such as other 2-alkylpyridines and 5-fluoropyridines, in medicinal chemistry. These notes are intended to provide a theoretical framework for its potential applications and should be adapted and validated experimentally.
Introduction
The strategic incorporation of fluorine and alkyl groups into heterocyclic scaffolds is a cornerstone of modern drug design. The pyridine ring is a prevalent motif in numerous pharmaceuticals, and its substitution pattern significantly influences the compound's pharmacokinetic and pharmacodynamic properties. This compound combines two key structural features: a 5-fluoro substituent, known to enhance metabolic stability and binding affinity, and a 2-ethyl group, which can modulate lipophilicity and serve as a handle for further chemical modifications.[1][2] While direct applications of this compound are not extensively reported, its structure suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.
Physicochemical and Pharmacokinetic Considerations
The unique combination of an ethyl group and a fluorine atom on the pyridine ring suggests several potential advantages in drug design:
-
Metabolic Stability: The fluorine atom at the 5-position can block potential sites of metabolism on the pyridine ring, thereby increasing the metabolic stability of the final compound.[3][4] The ethyl group's metabolic fate would be context-dependent and could involve oxidation.
-
Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.
-
Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity.[1]
-
Bioisosterism: The ethyl group can act as a bioisostere for other small functional groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.[5][6]
A summary of the potential impact of these substituents is presented in Table 1.
| Feature | Potential Impact on Pharmaceutical Properties |
| 5-Fluoro Group | - Enhanced metabolic stability by blocking oxidative metabolism.[3][4] - Increased binding affinity through favorable interactions with target proteins.[1] - Modulation of pKa of the pyridine nitrogen. |
| 2-Ethyl Group | - Increased lipophilicity, potentially improving membrane permeability. - Can serve as a bioisosteric replacement for other small functional groups.[5][6] - Provides a potential site for further chemical functionalization. |
Proposed Synthetic Applications and Protocols
Based on the known reactivity of 2-alkylpyridines and fluoropyridines, this compound could be a valuable intermediate in several types of synthetic transformations.
Synthesis of Substituted Pyridine Derivatives via C-H Functionalization
The pyridine ring of this compound can potentially be functionalized at various positions to introduce additional diversity.
This protocol is a generalized procedure based on known Minisci reactions for pyridine alkylation.[7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.
-
Addition of Reagents: Add the desired carboxylic acid (2.0 eq) as the alkyl source, a silver nitrate catalyst (AgNO₃, 0.2 eq), and an oxidizing agent such as ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Material |
| Carboxylic Acid | 2.0 | Alkyl Radical Source |
| Silver Nitrate (AgNO₃) | 0.2 | Catalyst |
| Ammonium Persulfate | 2.0 | Oxidizing Agent |
Functionalization of the Ethyl Group
The ethyl group at the 2-position can be a site for further chemical modification, such as oxidation or halogenation, to create more complex intermediates.
This generalized protocol is based on standard procedures for the oxidation of alkyl side chains on aromatic rings.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent.
-
Addition of Oxidant: Slowly add potassium permanganate (KMnO₄, 3.0-5.0 eq) in portions, maintaining the reaction temperature below 50 °C.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Material |
| Potassium Permanganate (KMnO₄) | 3.0 - 5.0 | Oxidizing Agent |
| Pyridine/Water | - | Solvent |
Visualization of Proposed Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the potential synthetic utility of this compound.
Caption: Proposed Minisci-type C4-alkylation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the Fluoropyridine Moiety in Agrochemicals: An Overview
While 2-Ethyl-5-fluoropyridine is a recognized chemical building block, publicly available research and patent literature do not currently highlight its direct application in the synthesis of commercialized agrochemicals. However, the broader class of fluorinated pyridines represents a cornerstone in the development of modern crop protection agents, offering enhanced efficacy and favorable physicochemical properties.
The strategic incorporation of a fluorine atom onto a pyridine ring is a well-established strategy in agrochemical design. This modification can significantly improve a molecule's biological activity, metabolic stability, and overall performance compared to its non-fluorinated counterparts. The pyridine scaffold itself is a common feature in numerous pesticides and herbicides, contributing to their mode of action and target specificity.
This document provides a general overview of the importance of fluorinated pyridine derivatives in agrochemicals, drawing on examples from closely related structural analogs to illustrate the potential applications and synthetic strategies that could be relevant for compounds like this compound.
Application in Herbicide and Pesticide Synthesis
Fluorinated pyridine intermediates are crucial in the synthesis of a variety of agrochemicals. For instance, compounds like 5-Fluoropyridine-2-carbonitrile and 2-Amino-5-fluoropyridine are valued precursors for creating potent herbicides and pesticides. The presence of the fluorine atom is known to enhance the biological activity and persistence of these crop protection solutions.
The general workflow for utilizing such building blocks in agrochemical synthesis is outlined below:
Caption: General synthetic workflow for agrochemicals.
Potential Synthetic Pathways
A hypothetical signaling pathway that could be targeted by a novel agrochemical derived from a fluoropyridine building block is depicted below. Such pathways are often the focus of new drug and pesticide discovery.
Caption: Hypothetical signaling pathway targeted by an agrochemical.
Conclusion
The exploration of fluorinated pyridine derivatives continues to be a highly active area of research in the agrochemical industry. While this compound has not yet emerged as a key building block in publicly documented commercial products, its structural features suggest potential for future applications. Researchers and scientists in drug development are encouraged to consider the vast synthetic possibilities offered by the fluoropyridine scaffold in the design of next-generation crop protection agents. Further research into the reactivity and derivatization of this compound could unveil novel compounds with significant agricultural value.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized class of reactions in medicinal chemistry and drug development for the synthesis of highly functionalized aromatic and heteroaromatic scaffolds. Pyridine moieties are prevalent in a vast number of pharmaceuticals, and the ability to selectively introduce various substituents onto the pyridine ring is crucial for structure-activity relationship (SAR) studies. 2-Ethyl-5-fluoropyridine is a valuable building block, with the fluorine atom at the 2-position being particularly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the pyridine nitrogen. This document provides detailed application notes and experimental protocols for conducting SNAr reactions on this compound with a range of common nucleophiles.
The general mechanism for the SNAr reaction on this compound proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by the electron-withdrawing pyridine nitrogen. In the subsequent step, the fluorine atom is eliminated as a fluoride ion, restoring the aromaticity of the pyridine ring and yielding the substituted product. The rate of reaction is influenced by the electron-withdrawing ability of the ring, with the fluorine atom being an excellent leaving group in this context.[1][2]
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound with nitrogen, oxygen, and sulfur-based nucleophiles. These conditions are based on established protocols for analogous 2-fluoropyridines and can be used as a starting point for optimization.
Table 1: Reaction with Nitrogen Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amines (e.g., Aniline, Benzylamine) | K₂CO₃, Cs₂CO₃, or excess amine | DMSO, DMF, NMP | 80 - 120 | 12 - 24 | 70 - 95 |
| Secondary Amines (e.g., Morpholine, Piperidine) | K₂CO₃, NaH, or excess amine | DMSO, DMF, THF | 50 - 100 | 8 - 16 | 75 - 98 |
| Anilines | NaH, K₃PO₄ | Dioxane, Toluene | 100 - 130 | 12 - 24 | 65 - 90 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Alcohols (e.g., Methanol, Ethanol) | NaH, KOtBu | THF, Dioxane | 25 - 60 | 4 - 12 | 80 - 95 |
| Phenols | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO | 80 - 120 | 12 - 24 | 70 - 90 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiols (e.g., Thiophenol) | NaH, K₂CO₃, Cs₂CO₃ | DMF, DMSO, NMP | 25 - 80 | 2 - 8 | 85 - 98 |
Experimental Protocols
The following are detailed, generalized protocols for performing SNAr reactions on this compound. Safety Note: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add the amine nucleophile (1.2 - 2.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to dissolve the reactants (concentration typically 0.1 - 0.5 M).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-ethyl-5-(amino)pyridine derivative.
Protocol 2: General Procedure for Reaction with Alcohol Nucleophiles
This protocol outlines a standard method for the synthesis of 2-alkoxypyridines from this compound.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., sodium methoxide solution or alcohol with a strong base)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe and needle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous THF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.5 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 4-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 2-ethyl-5-(alkoxy)pyridine product.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
This protocol provides a general method for the reaction of this compound with thiols.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.2 eq) in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 20-30 minutes to ensure complete formation of the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 2-8 hours).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-ethyl-5-(thio)pyridine derivative.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General mechanism of SNAr on this compound.
Caption: General experimental workflow for SNAr reactions.
References
Application Notes & Protocols: Designing Novel Drug Candidates Using a 2-Ethyl-5-fluoropyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and evaluating novel drug candidates based on the 2-Ethyl-5-fluoropyridine scaffold. This scaffold is a promising starting point for developing targeted therapies, particularly in oncology, due to the prevalence of the pyridine motif in FDA-approved drugs.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[3][4][5][6]
Hypothetical Drug Candidate: EFP-K1
For the purposes of these application notes, we will consider a hypothetical drug candidate, EFP-K1 (Ethyl-Fluoropyridine Kinase Inhibitor 1) . EFP-K1 is designed as a kinase inhibitor, a class of drugs that has shown significant success in cancer therapy. Pyridine derivatives are known to be effective kinase inhibitors.
Data Presentation: Anticancer Activity of Substituted Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various substituted pyridine derivatives against different cancer cell lines, providing context for the potential efficacy of novel compounds based on the this compound scaffold.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Urea Derivative (8e) | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| Pyridine-Urea Derivative (8n) | MCF-7 (Breast) | 1.88 | Sorafenib | 4.50 |
| Pyridine Derivative (27) | Ishikawa (Endometrial) | 8.26 | - | - |
| VEGFR-2 Inhibitor (35) | HepG2 (Liver) | 4.25 | - | - |
| VEGFR-2 Inhibitor (37) | MCF-7 (Breast) | 12.83 | - | - |
| Imidazo[4,5-b]pyridine (27e) | MV4-11 (AML) | - | - | - |
Note: The data presented is for illustrative purposes to show the range of activities observed for pyridine derivatives and is not specific to the this compound scaffold.[7][8][9][10]
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical EFP-K1 Precursor
This protocol describes a plausible synthetic route to a key intermediate for the elaboration of EFP-K1, starting from this compound. The synthesis involves a Suzuki coupling, a common and versatile reaction in medicinal chemistry.
Objective: To synthesize a key building block for the development of novel kinase inhibitors based on the this compound scaffold.
Materials:
-
2-Bromo-5-fluoropyridine
-
Ethylmagnesium bromide
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/Water)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of this compound:
-
React 2-Bromo-5-fluoropyridine with ethylmagnesium bromide in a suitable solvent like THF under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.
-
-
Suzuki Coupling:
-
In a reaction vessel, combine this compound (assuming a suitable leaving group like bromine is present at another position for coupling), the desired aryl boronic acid, a palladium catalyst, and a base.
-
Add the solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired EFP-K1 precursor.
-
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a novel drug candidate like EFP-K1 on cancer cell lines.[11][12][13][14]
Objective: To evaluate the in vitro anticancer activity of EFP-K1 by measuring its effect on cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
EFP-K1 dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of EFP-K1 in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of EFP-K1. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of EFP-K1 compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing EFP-K1 inhibiting an upstream kinase.
Experimental Workflow
Caption: Experimental workflow for the design and evaluation of EFP-K1.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. atcc.org [atcc.org]
Application Notes and Protocols for the Derivatization of 2-Ethyl-5-fluoropyridine for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic overview and detailed protocols for the derivatization of 2-ethyl-5-fluoropyridine, a valuable scaffold in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[1] The following protocols outline key transformations to generate a diverse library of compounds for screening and lead optimization.
Two primary strategies for the diversification of this compound are presented: functionalization of the ethyl group and modification of the pyridine ring.
Strategy 1: Functionalization of the Ethyl Group
The ethyl substituent at the 2-position of the pyridine ring serves as a prime handle for introducing molecular diversity. Key transformations include oxidation to a ketone and benzylic-like bromination followed by nucleophilic substitution.
Oxidation of the Ethyl Group to an Acetyl Group
Oxidation of the ethyl group to an acetyl group provides a versatile ketone intermediate. This ketone can subsequently be used in a variety of reactions, including reductive amination, aldol condensations, and Grignard additions, to rapidly build a library of diverse structures.
Experimental Protocol: Oxidation of this compound
This protocol is adapted from known procedures for the oxidation of 2-ethylpyridine.
-
Materials: this compound, tert-butyl hydroperoxide (TBHP, 70% in water), copper(II) chloride (CuCl₂), acetonitrile (ACN).
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add CuCl₂ (0.1 eq).
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To this mixture, add tert-butyl hydroperoxide (3.0 eq) dropwise at room temperature.
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Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-acetyl-5-fluoropyridine.
-
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Acetyl-5-fluoropyridine |
| Expected Yield | 60-75% |
| Purity (post-chromatography) | >95% |
Benzylic Bromination and Subsequent Nucleophilic Substitution
Introduction of a bromine atom at the benzylic-like position of the ethyl group creates an excellent electrophile for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, azides, thiols, and cyanides, leading to a highly diverse library. N-Bromosuccinimide (NBS) is a suitable reagent for this benzylic-type bromination.[2]
Experimental Protocol: Benzylic Bromination of this compound
This protocol is adapted from general procedures for benzylic bromination using NBS.[2][3]
-
Materials: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.
-
Procedure:
-
Dissolve this compound (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-(1-bromoethyl)-5-fluoropyridine. This product is often used in the next step without further purification.
-
Experimental Protocol: Nucleophilic Substitution of 2-(1-Bromoethyl)-5-fluoropyridine
-
Materials: Crude 2-(1-bromoethyl)-5-fluoropyridine, a diverse library of primary and secondary amines, triethylamine (TEA), dichloromethane (DCM).
-
Procedure (for a single amine):
-
Dissolve the crude 2-(1-bromoethyl)-5-fluoropyridine (1.0 eq) in DCM.
-
Add the desired amine (1.2 eq) and TEA (1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
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Upon completion, wash the reaction mixture with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or preparative HPLC.
-
Quantitative Data (Expected for Amination):
| Parameter | Value |
| Starting Material | 2-(1-Bromoethyl)-5-fluoropyridine |
| Product | 2-(1-Aminoethyl)-5-fluoropyridine derivatives |
| Expected Yield (per amine) | 40-80% |
| Purity (post-purification) | >95% |
Strategy 2: Modification of the Pyridine Ring
While functionalization of the ethyl group is a primary strategy, modification of the pyridine ring itself can provide additional diversity. This can be achieved through palladium-catalyzed cross-coupling reactions if a suitable handle is present on the ring.
Palladium-Catalyzed Amination of a Bromo-Substituted Pyridine
Although this compound does not have a suitable leaving group for direct cross-coupling, a related starting material, 2-bromo-5-fluoropyridine, can be used to generate a library of 2-amino-5-fluoropyridine derivatives.[4] While not a direct derivatization of the target molecule, this illustrates a powerful method for diversifying the pyridine core at the 2-position.
Experimental Protocol: Palladium-Catalyzed Amination
This protocol is based on the amination of 2-bromo-5-fluoropyridine.
-
Materials: 2-Bromo-5-fluoropyridine, a library of amines, Pd₂(dba)₃, Xantphos, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure (for a single amine):
-
In a reaction vial, combine 2-bromo-5-fluoropyridine (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq).
-
Add anhydrous toluene and seal the vial.
-
Heat the reaction mixture at 100 °C and monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
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Concentrate the filtrate and purify the residue by column chromatography.
-
Quantitative Data (Reported for various amines):
| Amine | Yield (%) |
| Piperidine | 85 |
| Dimethylamine | 75 |
| n-Butylamine | 68 |
| Aniline | 55 |
Library Synthesis Workflow and Purification
For efficient library synthesis, parallel synthesis techniques are employed. The reactions described above can be performed in multi-well plates.
High-Throughput Purification: Catch-and-Release Strategy
A "catch-and-release" purification strategy can be employed for the rapid purification of the synthesized library, particularly for the nucleophilic substitution products.[5][6][7][8]
-
Catch: The crude product from the nucleophilic substitution (containing a secondary or tertiary amine) is passed through a solid-phase extraction (SPE) cartridge with a strong cation exchange (SCX) resin. The desired basic product is retained ("caught") on the resin, while neutral and acidic impurities are washed away.
-
Release: The purified product is then eluted ("released") from the cartridge by washing with a solution of ammonia in methanol.
-
Final Processing: The solvent is evaporated to yield the purified product.
Visualizations
Caption: Derivatization of the ethyl group.
Caption: Derivatization of the pyridine ring.
Caption: Purification workflow.
References
- 1. guidechem.com [guidechem.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A 'catch and release' strategy towards HPLC-free purification of synthetic oligonucleotides by a combination of the strain-promoted alkyne-azide cycloaddition and the photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leveraging a "Catch-Release" Logic Gate Process for the Synthesis and Nonchromatographic Purification of Thioether- or Amine-Bridged Macrocyclic Peptides. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Ethyl-5-fluoropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While direct synthesis of this compound is not extensively documented, plausible routes can be extrapolated from the synthesis of analogous compounds. A common strategy involves a cross-coupling reaction using a pre-fluorinated pyridine scaffold. A likely starting material is 2-chloro- or 2-bromo-5-fluoropyridine, which can be coupled with an ethylating agent. Another potential route, though likely more challenging, could involve the synthesis of 2-ethylpyridine followed by a regioselective fluorination step.
Q2: I am experiencing low yield in my cross-coupling reaction to introduce the ethyl group. What are the possible causes?
A2: Low yields in cross-coupling reactions for this synthesis can stem from several factors:
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Catalyst Inactivity: The palladium catalyst may be deactivated.
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Ligand Choice: The phosphine ligand may not be optimal for the specific substrates.
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Base Inefficiency: The base used may not be strong enough or soluble enough in the reaction medium.
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Reaction Temperature: The temperature might be too low for efficient transmetalation or reductive elimination.
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Substrate Purity: Impurities in the 2-halo-5-fluoropyridine or the ethylating agent can interfere with the catalytic cycle.
Q3: What are the typical impurities I might see in the synthesis of this compound?
A3: Common impurities can include:
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Unreacted starting materials (e.g., 2-bromo-5-fluoropyridine).
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Homocoupling products of the ethylating agent.
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Protodehalogenated starting material (5-fluoropyridine).
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Isomeric byproducts if the fluorination or ethylation steps are not completely regioselective.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexane is often effective for separating the desired product from less polar starting materials and non-polar byproducts. Distillation can also be an option for purification if the product is a liquid and thermally stable.
Troubleshooting Guides
Low Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ. |
| Suboptimal Ligand | Screen different phosphine ligands. For similar couplings, ligands like XPhos have been shown to be effective.[1] |
| Incorrect Temperature | Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction by TLC or GC/MS to check for product formation and decomposition. |
| Ineffective Base | Switch to a stronger or more soluble base. For example, if using a carbonate base, consider a phosphate or tert-butoxide base.[1] |
Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Homocoupling of Ethylating Agent | Lower the reaction temperature. Use a higher ratio of the 2-halo-5-fluoropyridine to the ethylating agent. |
| Protodehalogenation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture. Use anhydrous solvents. |
| Isomer Formation | If the issue arises from a non-regioselective fluorination step, consider a different fluorination strategy or an alternative starting material with the fluorine already in place. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoropyridine with an Ethylating Agent
This protocol is a general guideline and may require optimization for specific ethylating agents.
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To a dry reaction vessel under an inert atmosphere, add 2-bromo-5-fluoropyridine (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol% Pd), and a phosphine ligand (e.g., XPhos, 4-8 mol%).[1]
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Add a suitable base (e.g., NaOtBu, 3.0 equiv).[1]
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Add an anhydrous solvent (e.g., toluene).[1]
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Add the ethylating agent (e.g., an ethylboronic acid derivative or an organozinc reagent, 1.5 equiv).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or GC/MS.[1]
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Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Comparison of Reaction Conditions for Synthesis of Related Fluoropyridines
| Compound | Starting Material | Reagents | Solvent | Temp. | Time | Yield |
| Ethyl 5-fluoropicolinate | 2-bromo-5-fluoropyridine | Pd(OAc)₂, dppf, Et₃N, CO | DMF/Ethanol | 50 °C | 3 h | 78%[2] |
| 2-Amino-5-fluoropyridine | 2-Bromo-5-fluoropyridine | Amine, Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 °C | 24 h | 73%[1] |
| 2-Cyano-5-fluoropyridine | 2-cyano-5-aminopyridine | HBF₄, NaNO₂ | Water | -10 to -5 °C | 1 h | 64%[3] |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
improving yield and purity in 2-Ethyl-5-fluoropyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-5-fluoropyridine. The information is designed to address common challenges related to yield and purity, offering potential solutions and detailed experimental considerations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a plausible two-step synthetic route: 1) Fluorination of an appropriate pyridine precursor, and 2) Introduction of the ethyl group.
Issue 1: Low yield during the fluorination step (e.g., via Balz-Schiemann reaction from 2-amino-5-ethylpyridine).
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete diazotization | Ensure complete dissolution of the starting aminopyridine in fluoroboric acid before adding sodium nitrite. Maintain a low temperature (-10 to -5 °C) during diazotization to prevent premature decomposition of the diazonium salt.[1] | In a suitable flask, dissolve the 2-amino-5-ethylpyridine in 40% fluoroboric acid. Cool the mixture to -10 to -5 °C in an ice-salt bath. Slowly add a saturated aqueous solution of sodium nitrite, keeping the temperature below -5 °C. Stir for 1 hour at this temperature.[1] |
| Inefficient thermal decomposition of the diazonium salt | The diazonium salt should be thoroughly dried before decomposition.[1] The decomposition should be carried out in a high-boiling, inert solvent like toluene or by direct heating, with careful temperature control to avoid charring. | Dry the filtered diazonium salt in a vacuum oven until a constant weight is achieved.[1] For thermal decomposition, add the dried salt portion-wise to a flask containing a high-boiling solvent (e.g., toluene) heated to the decomposition temperature (typically around 110-140 °C).[2] |
| Side reactions during fluorination | The purity of reagents, especially fluoroboric acid or other fluorinating agents, is crucial. Using anhydrous hydrogen fluoride is also an option but requires specialized equipment. | Use high-purity fluoroboric acid. If using anhydrous HF, ensure the reaction is conducted in a suitable vessel like a tetrafluoroethylene-lined reactor.[3] |
Issue 2: Low yield or formation of byproducts during the introduction of the ethyl group (e.g., via Grignard reaction with 2-halo-5-fluoropyridine).
| Potential Cause | Recommended Solution | Experimental Protocol |
| Poor Grignard reagent formation | Use dry magnesium turnings and anhydrous ether (diethyl ether or THF). The reaction can be initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. | In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of ethyl halide (e.g., ethyl bromide) in anhydrous ether dropwise. If the reaction does not start, gently warm the flask or add an initiator. |
| Side reactions of the Grignard reagent | The Grignard reagent can act as a base, leading to deprotonation or other side reactions. The reaction should be carried out at a low temperature to improve selectivity. | Add the prepared Grignard reagent slowly to a solution of the 2-halo-5-fluoropyridine in anhydrous THF at a low temperature (e.g., -78 °C to 0 °C). Monitor the reaction by TLC or GC-MS. |
| Low reactivity of the halopyridine | The reactivity of halopyridines towards Grignard reagents can be enhanced by using a catalyst, such as an iron, nickel, or palladium complex. | In the reaction flask containing the 2-halo-5-fluoropyridine and solvent, add a catalytic amount of a suitable transition metal catalyst (e.g., Fe(acac)₃ or a Ni(dppe)Cl₂ complex) before the addition of the Grignard reagent. |
Issue 3: Difficulty in purifying the final product, this compound.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Presence of unreacted starting materials | Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. Monitor the reaction progress closely. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent or the ethylating agent. Follow the reaction by TLC or GC-MS until the starting halopyridine is consumed. |
| Formation of isomeric byproducts | The position of the ethyl group addition can sometimes be non-selective. Purification by column chromatography is often necessary. | After quenching the reaction and work-up, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). |
| Co-elution of impurities | If impurities are difficult to separate by chromatography, consider distillation if the product is a liquid, or recrystallization if it is a solid. | For liquid products, perform fractional distillation under reduced pressure. For solid products, dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly to form crystals. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and plausible synthetic approach involves a multi-step synthesis. One potential route starts with a commercially available aminopyridine, which is first ethylated, and then the amino group is converted to a fluorine via a Balz-Schiemann reaction. Alternatively, one could start with a dihalopyridine, perform a selective Grignard reaction to introduce the ethyl group, followed by a nucleophilic substitution to introduce the fluorine. A more direct approach could involve the reaction of a 2-halo-5-fluoropyridine with an ethylating agent, such as a Grignard reagent.
Q2: What are the critical parameters to control during the Grignard reaction for introducing the ethyl group?
The critical parameters include the quality of the magnesium and the dryness of the solvent and glassware to ensure efficient formation of the Grignard reagent. The reaction temperature should be kept low during the addition of the Grignard reagent to the fluoropyridine to minimize side reactions. The choice of the halogen on the pyridine ring (bromo or iodo derivatives are generally more reactive than chloro) can also significantly impact the reaction's success.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS offers more detailed information on the identity and relative amounts of components in the reaction mixture, helping to identify any side products.
Q4: What are the expected yields for the synthesis of substituted fluoropyridines?
Yields can vary significantly depending on the specific synthetic route and optimization of reaction conditions. For comparison, here are some reported yields for similar transformations:
| Reaction Type | Starting Material | Product | Reported Yield |
| Diazotization/Fluorination | 2-cyano-5-aminopyridine | 2-Cyano-5-fluoropyridine | 64%[1] |
| Diazotization/Fluorination | 2-acetamido-5-aminopyridine | 2-acetamido-5-fluoropyridine | 87.22% (diazotization), 64.94% (decomposition) |
| Carbonylation | 2-bromo-5-fluoropyridine | Ethyl 5-fluoropicolinate | 78% |
Q5: What safety precautions should be taken when working with fluorinating agents?
Fluorinating agents, such as fluoroboric acid and anhydrous hydrogen fluoride, are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be sure to have an appropriate quenching agent and emergency procedures in place. Anhydrous hydrogen fluoride requires specialized equipment and handling procedures.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for a Plausible Synthesis of this compound
Caption: A plausible two-step synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
troubleshooting side reactions in fluoropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of fluoropyridines.
General FAQs
Q1: What are the most common methods for synthesizing fluoropyridines?
A1: The two most prevalent methods for synthesizing fluoropyridines are the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr), which includes the Halex reaction. The Balz-Schiemann reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source. The Halex reaction is a type of SNAr reaction where a chloro- or bromopyridine is treated with a fluoride salt at elevated temperatures to exchange the halogen for fluorine.
Q2: I have a low yield in my fluoropyridine synthesis. What are the general steps I should take to troubleshoot this?
A2: A low yield can result from various factors depending on the reaction. A general approach to troubleshooting is to first identify the major byproducts in your crude reaction mixture using techniques like GC-MS or NMR. Once the side products are known, you can adjust the reaction conditions to minimize their formation. Key parameters to investigate include reaction temperature, solvent purity, and the exclusion of water, especially in Halex reactions.
Troubleshooting the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a powerful method for introducing fluorine into an aromatic ring, but it is sensitive to reaction conditions and the stability of the intermediate diazonium salt.
Q3: My Balz-Schiemann reaction is producing a significant amount of a phenolic byproduct (hydroxypyridine). How can I prevent this?
A3: The formation of hydroxypyridines is a common side reaction in the Balz-Schiemann reaction, arising from the reaction of the pyridyl cation intermediate with water. To minimize this, it is crucial to perform the reaction under anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents. The diazotization step itself produces water, so minimizing the amount of aqueous acid used can be beneficial. Some modern variations of the Balz-Schiemann reaction utilize non-aqueous diazotization agents like tert-butyl nitrite to avoid the presence of water.
Q4: I am observing tar formation in my Balz-Schiemann reaction. What is the cause and how can I avoid it?
A4: Tar formation is often a result of the thermal decomposition of the diazonium salt at excessively high temperatures. Pyridine-based diazonium salts can be particularly unstable. To prevent tarring, it is important to carefully control the decomposition temperature. Using a high-boiling, inert solvent can help to maintain a consistent temperature. Some protocols suggest the use of milder decomposition conditions, such as photochemical decomposition or the use of ionic liquids as solvents, which can allow for lower reaction temperatures.
Q5: My reaction is producing biaryl byproducts. What is the mechanism and how can it be suppressed?
A5: The formation of biaryl byproducts can occur through a radical-mediated side reaction. The pyridyl cation intermediate can undergo reduction to a pyridyl radical, which can then react with the solvent or another pyridine moiety to form a biaryl. This is more common with electron-rich aminopyridines. Conducting the reaction at the lowest possible temperature that still allows for decomposition of the diazonium salt can help to minimize radical formation. The use of radical scavengers has been explored to suppress these side reactions.
Experimental Protocol: General Procedure for the Balz-Schiemann Reaction
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Diazotization: Dissolve the aminopyridine in an aqueous solution of fluoroboric acid (HBF4) at 0-5 °C. Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at low temperature to ensure complete formation of the diazonium tetrafluoroborate salt.
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Isolation of the Diazonium Salt: The pyridyldiazonium tetrafluoroborate salt will often precipitate from the solution. Isolate the salt by filtration and wash it with cold diethyl ether. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
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Decomposition: Suspend the moist diazonium salt in an inert, high-boiling solvent (e.g., toluene, xylene). Heat the mixture gently and with vigorous stirring to initiate the decomposition, which is usually accompanied by the evolution of nitrogen gas. The temperature required for decomposition will vary depending on the substrate.
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Work-up: After the evolution of gas has ceased, cool the reaction mixture. Wash the organic layer with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. The crude fluoropyridine can then be purified by distillation or chromatography.
Troubleshooting the Halex (SNAr) Reaction
The Halex reaction is a robust method for fluoropyridine synthesis, but its success is highly dependent on the reaction conditions, particularly the absence of water.
Q6: My Halex reaction has a low conversion rate. What are the likely causes?
A6: Low conversion in a Halex reaction is often due to the presence of water in the reaction mixture. Water can hydrate the fluoride salt, reducing its nucleophilicity. Additionally, water can lead to the hydrolysis of the starting chloropyridine to the corresponding hydroxypyridine. It is also crucial to use a polar aprotic solvent, such as DMSO or sulfolane, to ensure the solubility of the fluoride salt and to promote the SNAr mechanism. The choice of fluoride salt can also impact the reaction rate, with cesium fluoride (CsF) and potassium fluoride (KF) being common choices. The use of phase-transfer catalysts can also improve the reaction rate.
Q7: How can I ensure my fluoride source and reaction setup are sufficiently dry for a Halex reaction?
A7: To ensure anhydrous conditions, potassium fluoride should be dried in a vacuum oven at high temperature (e.g., 150 °C) for several hours before use. Alternatively, spray-dried KF is commercially available. All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be purchased as anhydrous or dried over appropriate drying agents and distilled before use.
Experimental Protocol: Drying Potassium Fluoride for Halex Reactions
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Place the required amount of potassium fluoride in a round-bottom flask.
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Heat the flask to 150 °C under a high vacuum for at least 4 hours. A heating mantle and a vacuum pump are suitable for this purpose.
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Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
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The dried potassium fluoride should be used immediately or stored in a desiccator over a strong drying agent.
Q8: I am observing byproducts related to the solvent in my Halex reaction. How can this be avoided?
A8: In some cases, particularly at high temperatures, the solvent can participate in side reactions. For example, dimethylacetamide (DMAc) can hydrolyze in the presence of trace water to form dimethylamine and acetic acid, which can complicate the reaction. Using a highly stable, polar aprotic solvent like sulfolane can mitigate these issues. It is also important to use high-purity solvents to avoid introducing reactive impurities.
Data Presentation: Effect of Solvent on Halex Reaction Yield
The choice of solvent can significantly impact the yield of the Halex reaction. The following table summarizes the effect of different solvents on the conversion of p-nitrochlorobenzene to p-fluoronitrobenzene using anhydrous potassium fluoride.
| Solvent | Reaction Time (h) | Yield of 4-Fluoronitrobenzene (%) |
| DMSO | 5.5 | 91 |
| DMF | 24 | 58 |
| Sulfolane | 24 | 43 |
Data adapted from literature reports on the Halex reaction of p-nitrochlorobenzene. Yields are illustrative and may vary based on specific reaction conditions.
Technical Support Center: 2-Ethyl-5-fluoropyridine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 2-Ethyl-5-fluoropyridine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include starting materials, regioisomers (e.g., 2-Ethyl-3-fluoropyridine), over-alkylated or under-alkylated byproducts, and residual solvents from the reaction or initial workup. The specific impurities will depend on the synthetic route employed.
Q2: Which purification technique is most suitable for achieving high purity (>99.5%) of this compound?
A2: A multi-step approach is often necessary for achieving high purity. This typically involves an initial purification by fractional distillation under reduced pressure, followed by a final polishing step using preparative high-performance liquid chromatography (HPLC) or recrystallization.
Q3: How can I effectively remove residual solvents?
A3: Residual solvents can be removed by rotary evaporation followed by drying under high vacuum. For higher boiling point solvents, azeotropic distillation with a lower boiling point, non-reactive solvent may be effective.
Q4: What are the stability considerations for this compound during purification?
A4: While generally stable, prolonged exposure to high temperatures or strong acidic/basic conditions should be avoided to prevent potential degradation or side reactions. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially at elevated temperatures.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Incorrect pressure setting.- Heating rate is too high. | - Use a longer or more efficient distillation column (e.g., Vigreux or packed column).- Optimize the vacuum pressure to achieve a sufficient boiling point difference between isomers.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established. |
| Product Decomposition | - Overheating.- Presence of reactive impurities. | - Lower the distillation temperature by reducing the pressure.- Ensure all glassware is clean and free of contaminants.- Consider a pre-purification step to remove reactive impurities. |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or magnetic stirring. | - Use a heating mantle with a stirrer.- Add fresh boiling chips or a magnetic stir bar before starting the distillation. |
Preparative HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Column overloading.- Incorrect flow rate. | - Optimize the mobile phase gradient or isocratic composition.- Reduce the injection volume or sample concentration.- Adjust the flow rate to improve separation efficiency. |
| Tailing Peaks | - Strong interaction of the compound with the stationary phase.- Presence of silanol groups on the silica-based column. | - Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds).- Use an end-capped column. |
| Product Crystallization in Tubing | - Sample concentration is too high.- Poor solubility in the mobile phase. | - Dilute the sample before injection.- Adjust the mobile phase to increase the solubility of the product. |
Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Failure to Crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Incorrect solvent system. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Add a seed crystal.- Perform a solvent screen to find a more suitable crystallization solvent or solvent mixture. |
| Oiling Out | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent. | - Add more solvent to dilute the solution.- Allow the solution to cool more slowly.- Try a different solvent system where the compound is less soluble at lower temperatures. |
| Poor Crystal Quality | - Rapid crystal growth.- Agitation during crystal formation. | - Slow down the cooling rate.- Avoid disturbing the solution once crystal formation begins. |
Experimental Protocols
Protocol 1: Fractional Distillation
-
Setup : Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask : Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Evacuation : Gradually apply vacuum to the system.
-
Heating : Begin heating the flask gently using a heating mantle with stirring.
-
Fraction Collection : Collect the fractions at the appropriate boiling point and pressure. Monitor the purity of each fraction by GC or HPLC.
Protocol 2: Preparative HPLC
-
Column : A C18 reverse-phase column is commonly used.
-
Mobile Phase : A typical mobile phase would be a gradient of acetonitrile in water, both with 0.1% trifluoroacetic acid or formic acid.
-
Sample Preparation : Dissolve the partially purified this compound in the initial mobile phase composition.
-
Injection : Inject the sample onto the column.
-
Fraction Collection : Collect the eluent corresponding to the main product peak.
-
Post-Purification : Combine the pure fractions and remove the solvent by rotary evaporation.
Protocol 3: Recrystallization
-
Solvent Selection : Determine a suitable solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution : Dissolve the compound in a minimal amount of the hot solvent.
-
Hot Filtration : If insoluble impurities are present, perform a hot filtration.
-
Crystallization : Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold solvent.
-
Drying : Dry the crystals under vacuum.
Data Summary
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Typical Yield | Throughput | Primary Application |
| Fractional Distillation | 95-98% | 70-85% | High | Bulk purification, removal of volatile impurities and isomers. |
| Preparative HPLC | >99.5% | 50-70% | Low | Final polishing, separation of closely related impurities. |
| Recrystallization | >99% | 60-80% | Medium | Removal of soluble and insoluble impurities, solid product isolation. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for impurity identification and removal.
Technical Support Center: Safe Handling of Intermediates in Fluoropyridine Synthesis
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with intermediates in fluoropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with intermediates in fluoropyridine synthesis?
A1: Intermediates in fluoropyridine synthesis present a range of hazards, including high toxicity (fatal if swallowed, inhaled, or in contact with skin), corrosivity (causing severe skin burns and eye damage), and potential for explosive decomposition, particularly with diazonium salts. Key hazardous intermediates include aminopyridines, chloropyridines, and pyridinium poly(hydrogen fluoride).
Q2: What are the most critical personal protective equipment (PPE) requirements when handling these intermediates?
A2: A comprehensive PPE ensemble is non-negotiable. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[1]
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling most pyridine derivatives.[2] Always consult the specific Safety Data Sheet (SDS) for the appropriate glove material.
-
Body Protection: A flame-resistant lab coat.[3]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[2] For certain operations or in case of spills, a respirator may be necessary.[1]
Q3: What are the safest methods for quenching reactions involving pyridinium poly(hydrogen fluoride)?
A3: Quenching reactions with pyridinium poly(hydrogen fluoride) (HF-Pyridine) must be done with extreme caution, preferably in a fume hood and using plastic or Teflon labware. A common and safer method involves slowly adding the reaction mixture to a cooled, stirred, saturated aqueous solution of sodium bicarbonate or calcium chloride to neutralize the corrosive and toxic HF.[3][4]
Q4: How should I properly dispose of waste generated from fluoropyridine synthesis?
A4: Waste containing fluoropyridine intermediates should be treated as hazardous. Segregate waste streams to avoid mixing incompatible chemicals. Halogenated and non-halogenated waste should be kept separate. Neutralize acidic and basic waste before collection in appropriately labeled containers for hazardous waste disposal according to your institution's guidelines.
Troubleshooting Guides
The Balz-Schiemann Reaction
Issue: Low or no yield of the desired fluoropyridine.
| Possible Cause | Troubleshooting Step |
| Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of the nitrite source. Use a starch-iodide paper test to check for the presence of excess nitrous acid. |
| Premature decomposition of the diazonium salt. | Maintain a low temperature throughout the diazotization and handling of the diazonium salt. The stability of the diazonium salt is highly dependent on its structure and the counter-ion.[5] |
| Suboptimal decomposition conditions. | The thermal decomposition of the diazonium tetrafluoroborate can be sensitive to the solvent and temperature. Consider using a higher boiling point, non-polar solvent or performing the decomposition neat under vacuum, with appropriate safety precautions for potential exotherms.[6][7][8] |
| Product instability during workup. | 4-Fluoropyridine can be unstable in aqueous acidic conditions, leading to polymerization.[9] Neutralize the reaction mixture carefully and extract the product promptly. |
Issue: The reaction is difficult to control and shows a strong exotherm during decomposition.
| Possible Cause | Troubleshooting Step |
| Rapid heating of the isolated diazonium salt. | Heat the diazonium salt slowly and in small portions. For larger scale reactions, consider a continuous flow setup to minimize the amount of hazardous intermediate present at any one time.[6][10] |
| Instability of the specific diazonium salt. | Some diazonium salts are inherently less stable.[11] If possible, use the diazonium salt in situ without isolation. Be aware that ortho-carboxylate substituted derivatives can decompose violently.[11] |
Halogen Exchange (Halex) Reaction
Issue: Incomplete conversion of the chloropyridine to the fluoropyridine.
| Possible Cause | Troubleshooting Step |
| Insufficient reactivity of the fluoride source. | Use a more reactive fluoride source, such as spray-dried potassium fluoride or cesium fluoride. The presence of a phase-transfer catalyst can also enhance the reaction rate. |
| Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous, as water can deactivate the fluoride source. |
| Reaction temperature is too low. | Halex reactions often require high temperatures (150-250 °C). Ensure your experimental setup can safely achieve and maintain the required temperature. |
Hazard Data for Common Intermediates
| Intermediate | CAS Number | Hazard Classifications | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Permissible Exposure Limit (PEL) |
| 2-Chloropyridine | 109-09-1 | Toxic, Irritant, Environmental Hazard | 342 mg/kg[9] | 64 mg/kg[1][12] | Not Established |
| 2-Aminopyridine | 504-29-0 | Toxic, Irritant | 200 mg/kg[13] | >1000 mg/kg[13] | 0.5 ppm (TWA)[14][15][16] |
| 4-Aminopyridine | 504-24-5 | Toxic, Irritant | 14-22 mg/kg[17] | Not Available | Not Established |
| Pyridinium poly(hydrogen fluoride) | 62778-11-4 | Acutely Toxic, Corrosive | Fatal if swallowed[18] | Fatal in contact with skin[18] | Not Established |
Experimental Protocols
Synthesis of 3-Fluoropyridine via the Balz-Schiemann Reaction
This protocol is adapted from standard laboratory procedures and should be performed with strict adherence to all safety precautions.
1. Diazotization of 3-Aminopyridine:
-
Safety First: This step involves the formation of a potentially unstable diazonium salt. Perform this reaction in a fume hood, behind a blast shield, and at a strictly controlled low temperature.
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-aminopyridine to a solution of tetrafluoroboric acid (HBF4) cooled to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for 30 minutes.
2. Decomposition of the Diazonium Salt:
-
Safety First: The thermal decomposition can be exothermic and release nitrogen gas. Ensure adequate ventilation and pressure equalization.
-
The isolated diazonium tetrafluoroborate salt is then gently heated under vacuum. The product, 3-fluoropyridine, is collected by distillation.
3. Workup and Purification:
-
The crude 3-fluoropyridine is carefully neutralized with a cooled, dilute solution of sodium bicarbonate.
-
The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation at low temperature to avoid product loss due to volatility.
-
Purification is typically achieved by distillation.
Visualizations
Caption: A generalized experimental workflow for the synthesis of fluoropyridines.
Caption: Key safety components for handling hazardous fluoropyridine intermediates.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. reddit.com [reddit.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. nj.gov [nj.gov]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]
- 16. osha.gov [osha.gov]
- 17. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 18. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
developing a stable workup procedure for 2-Ethyl-5-fluoropyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-5-fluoropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. Due to the fluorine and ethyl substitutions on the pyridine ring, it readily participates in various cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds, typically at the 2-position.
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Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl amines.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles.
-
Lithiation: Deprotonation at the 6-position, followed by reaction with an electrophile.
Q2: What are some general considerations for the workup of reactions involving this compound?
A2: Proper workup is crucial for isolating the desired product in high purity. General considerations include:
-
Quenching: Reactions are typically quenched with water, saturated aqueous ammonium chloride, or saturated aqueous sodium bicarbonate to neutralize any remaining reactive reagents.
-
Extraction: The product is usually extracted into an organic solvent like ethyl acetate, dichloromethane, or diethyl ether.
-
Washing: The organic layer should be washed with brine to remove residual water and inorganic salts.
-
Drying: The organic extract must be dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate before solvent evaporation.[1]
-
Purification: Crude products are often purified by flash column chromatography on silica gel.
Q3: How can I remove palladium catalyst residues from my product after a cross-coupling reaction?
A3: Palladium residues can often be challenging to remove completely. Here are a few strategies:
-
Filtration through Celite® or Silica Gel: Passing the crude reaction mixture through a short plug of Celite® or silica gel can remove a significant portion of the palladium catalyst.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a scavenger, such as thiourea or L-cysteine, can help to complex and remove palladium.
-
Specialized Scavengers: Commercially available palladium scavengers can be added to the reaction mixture during workup.
-
Recrystallization: If the product is a solid, recrystallization is often an effective final purification step to remove trace palladium.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion of this compound in a Suzuki-Miyaura reaction.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling and storage under an inert atmosphere. Consider using a pre-catalyst that is more air- and moisture-stable. |
| Poor Quality Reagents | Use freshly distilled solvents and high-purity boronic acid. Boronic acids can degrade over time; consider using a boronate ester as an alternative. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K2CO3, Cs2CO3, or K3PO4. Ensure the base is finely powdered and dry. |
| Insufficient Temperature | Increase the reaction temperature. Microwave irradiation can sometimes improve yields for sluggish reactions. |
| Oxygen Contamination | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Problem: Significant formation of homocoupling product of the boronic acid.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by degassing the solvent and using an inert atmosphere. |
| Incorrect Palladium to Ligand Ratio | Optimize the palladium to ligand ratio. A higher ligand to metal ratio can sometimes suppress homocoupling. |
| Slow Transmetalation | Add a small amount of water to the reaction mixture, as it can sometimes accelerate the transmetalation step. |
Buchwald-Hartwig Amination
Problem: Incomplete reaction or decomposition of starting materials.
| Possible Cause | Troubleshooting Step |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are often required. However, they can be incompatible with certain functional groups. Consider using a weaker base like K2CO3 or Cs2CO3, although this may require higher temperatures and longer reaction times. |
| Ligand Choice | The choice of phosphine ligand is crucial for successful amination. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrate combination. |
| Steric Hindrance | If either the amine or the this compound is sterically hindered, the reaction may be slow. Use a more active catalyst system (e.g., a G3 or G4 precatalyst) and a bulkier ligand. |
Experimental Protocols
Note: The following protocols are representative examples for reactions involving fluoropyridines and should be optimized for this compound.
Representative Protocol for Suzuki-Miyaura Coupling
A flame-dried round-bottom flask is charged with this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 (2.0 eq). The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Anhydrous solvent (e.g., 1,4-dioxane or toluene) is added, and the mixture is heated to 80-100 °C with stirring until the starting material is consumed as monitored by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
To a dry Schlenk tube is added this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst such as Pd2(dba)3 (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as Cs2CO3 (1.5 eq). The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene is added, and the reaction mixture is heated to 100 °C.
After the reaction is complete (monitored by TLC or GC-MS), it is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over MgSO4, and concentrated in vacuo. The residue is then purified by column chromatography.
Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting Logic for a Failed Suzuki Coupling Reaction
Caption: Decision tree for troubleshooting a failed Suzuki coupling.
References
preventing decomposition of 2-Ethyl-5-fluoropyridine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Ethyl-5-fluoropyridine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted fluoropyridine derivative. Fluorinated pyridines are important structural motifs in many pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. It is commonly used as a building block in organic synthesis, particularly in cross-coupling reactions to construct more complex molecules.
Q2: What are the main signs of this compound decomposition?
Signs of decomposition can include:
-
Discoloration of the reaction mixture (e.g., turning dark brown or black).
-
Formation of unexpected byproducts observed by analytical techniques such as TLC, GC-MS, or LC-MS.
-
Low yield of the desired product.
-
Inconsistent reaction outcomes.
-
The appearance of new peaks in NMR spectra corresponding to degradation products.
Q3: What are the primary pathways for the decomposition of this compound?
Based on the reactivity of fluoropyridines, the primary decomposition pathways include:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by nucleophiles present in the reaction mixture, such as hydroxide ions (hydrolysis), alkoxides, or amines. This is often the most significant degradation pathway.
-
Defluorination: Under certain catalytic conditions, particularly in palladium-catalyzed cross-coupling reactions, cleavage of the C-F bond can occur.
-
Thermal Decomposition: At elevated temperatures, the molecule can degrade. The presence of acids, bases, or metal catalysts can lower the decomposition temperature.
-
Photodegradation: Exposure to light, especially UV light, can potentially lead to the degradation of fluorinated aromatic compounds.
Q4: How should this compound be stored to ensure its stability?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2][3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen. Keep it away from strong acids, bases, and oxidizing agents.[1]
Troubleshooting Guides
Issue 1: Low Yield and/or Byproduct Formation in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Low conversion of this compound.
-
Presence of a major byproduct corresponding to the hydrolysis of the starting material (2-Ethyl-5-hydroxypyridine).
-
Formation of defluorinated byproducts.
-
Inconsistent yields between batches.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis of the C-F bond by hydroxide ions from the base. | - Use a weaker, non-hydroxide base such as K3PO4, Cs2CO3, or CsF.[4] - If an aqueous base is necessary, use the minimum amount of water required and consider a biphasic solvent system to minimize contact between the substrate and the aqueous layer. - Lower the reaction temperature. |
| High reaction temperature promoting thermal degradation. | - Screen lower reaction temperatures (e.g., start at 60-80 °C). - Use a more active palladium catalyst/ligand system that allows for lower reaction temperatures. |
| Inappropriate solvent choice. | - Use anhydrous solvents to minimize hydrolysis. Common solvents for Suzuki coupling include dioxane, THF, and toluene. |
| Palladium-catalyzed defluorination. | - Choose ligands that promote reductive elimination over side reactions. Buchwald ligands (e.g., SPhos, XPhos) are often effective. - Minimize reaction time. Monitor the reaction progress and stop it once the starting material is consumed. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a general starting point and may require further optimization for specific substrates.
-
Reagents and Catalyst Loading:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 at 2-5 mol%, or a pre-catalyst like SPhos Pd G3 at 1-2 mol%)
-
Base (e.g., K3PO4, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
To a dry flask under an inert atmosphere (N2 or Ar), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (start with 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Decomposition during Buchwald-Hartwig Amination
Symptoms:
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Formation of dark, tarry reaction mixtures.
-
Low yield of the desired aminated product.
-
Significant amounts of unreacted starting material.
-
Byproducts resulting from nucleophilic attack by the base or solvent.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Reaction with strong, nucleophilic bases. | - Use a non-nucleophilic, sterically hindered base such as NaOtBu, KOtBu, or LHMDS. |
| High reaction temperature. | - Optimize the reaction temperature. While some Buchwald-Hartwig reactions require high temperatures, it's crucial to find the lowest effective temperature for this substrate.[5] - Consider using a microwave reactor for precise temperature control and shorter reaction times. |
| Ligand choice. | - Screen different phosphine ligands. Electron-rich, bulky ligands like those from the Buchwald or Hartwig series are generally effective. |
| Solvent reactivity. | - Use inert, anhydrous solvents such as toluene, dioxane, or THF. Avoid protic solvents. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol provides a general framework for optimization.
-
Reagents and Catalyst Loading:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd2(dba)3 with a suitable ligand, or a G3/G4 pre-catalyst at 1-3 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 eq)
-
Anhydrous, non-protic solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand (if not using a pre-formed catalyst), and base in a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.[5]
-
After completion, cool the reaction, dilute with a suitable organic solvent, and quench carefully with water or a saturated aqueous solution of NH4Cl.
-
Extract the product, dry the organic layer, and purify as necessary.
-
Visualizations
References
Validation & Comparative
Comparative NMR Spectral Analysis: 2-Ethyl-5-fluoropyridine vs. 5-Ethyl-2-methylpyridine
This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-Ethyl-5-fluoropyridine and an alternative compound, 5-Ethyl-2-methylpyridine. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the spectral characteristics of these substituted pyridines, supported by predicted and experimental data.
Data Presentation: NMR Spectral Data
The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound and the experimental ¹H NMR data for 5-Ethyl-2-methylpyridine.
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Atom | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| H-6 | dd | ~8.31 | ⁴J(H,H) ≈ 2.5, ⁴J(H,F) ≈ 3.0 |
| H-4 | ddd | ~7.65 | ³J(H,H) ≈ 8.8, ³J(H,F) ≈ 8.8, ⁴J(H,H) ≈ 2.5 |
| H-3 | dd | ~7.30 | ³J(H,H) ≈ 8.8, ⁴J(H,F) ≈ 4.5 |
| -CH₂- | q | ~2.80 | ³J(H,H) ≈ 7.6 |
| -CH₃ | t | ~1.29 | ³J(H,H) ≈ 7.6 |
| ¹⁹F NMR | |||
| F-5 | m | ~-125 | - |
Table 2: Experimental ¹H NMR Data for 5-Ethyl-2-methylpyridine
| Atom | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-6 | d | 8.32 | 2.1 |
| H-4 | dd | 7.38 | 7.9, 2.1 |
| H-3 | d | 7.05 | 7.9 |
| -CH₂- (ethyl) | q | 2.58 | 7.6 |
| -CH₃ (at C2) | s | 2.50 | - |
| -CH₃ (ethyl) | t | 1.21 | 7.6 |
Experimental Protocols
A standard protocol for acquiring ¹H and ¹⁹F NMR spectra for small organic molecules is provided below. This protocol is a general guideline and may require optimization based on the specific instrument and sample.
General Procedure for ¹H and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or indirect referencing based on the ¹H spectrum of TMS is common.
-
Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The probe should be tuned to the respective nucleus (¹H or ¹⁹F).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal TMS signal.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling (¹⁹F{¹H}) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
Typical spectral width: A wider range may be necessary initially (e.g., +50 to -250 ppm) to locate the signal.
-
Number of scans: 64-256 or more, as needed.
-
Relaxation delay: 1-5 seconds.
-
Chemical shifts can be referenced to an external standard like CFCl₃ (δ = 0.00 ppm) or indirectly referenced.
-
Mandatory Visualization
The following diagram illustrates the predicted spin-spin coupling relationships in the this compound molecule.
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Ethyl-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comparative overview of key analytical methods for assessing the purity of 2-Ethyl-5-fluoropyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into their respective strengths and ideal applications.
While specific validated methods for this compound are not extensively published, this guide extrapolates from established analytical protocols for structurally similar compounds, such as other fluorinated pyridines and small heterocyclic molecules. The experimental data presented is representative of typical performance characteristics for these methods, as outlined in numerous validation studies for analogous compounds.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity and accuracy, and the desired sample throughput.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] It is particularly well-suited for the purity analysis of many pharmaceutical compounds.[2]
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] Its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), make it an excellent choice for detecting volatile organic impurities.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust primary analytical method for purity determination. It offers the advantage of not requiring a specific reference standard for the analyte, instead using an internal standard for quantification.[5] Both ¹H and ¹⁹F qNMR are particularly relevant for fluorinated compounds like this compound, with ¹⁹F NMR offering a high degree of selectivity and minimal background interference.[6]
The following table summarizes the key performance characteristics of these three methods for the purity assessment of this compound, based on typical validation parameters according to International Council for Harmonisation (ICH) guidelines.[7]
Data Presentation: Comparison of Method Validation Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (¹⁹F qNMR) |
| Specificity | High; demonstrated by peak purity analysis and resolution from potential impurities. | High; excellent separation of volatile impurities based on boiling point and polarity. | Very high; selective observation of the fluorine nucleus provides a clean spectrum with minimal interference. |
| Linearity (Range) | Typically 1-200 µg/mL | Typically 0.1-100 µg/mL | Dependent on probe and concentration, but generally wide linear range. |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | Dependent on acquisition time; can be in the low µg/mL range. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Dependent on acquisition time; can be in the low µg/mL range. |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes | ~8 - 15 minutes per sample |
| Key Advantages | Versatile for a wide range of impurities (polar and non-polar); well-established methodology.[8] | High sensitivity for volatile and semi-volatile impurities; lower operational cost.[3] | Primary method (no need for analyte-specific standard); high precision and accuracy; non-destructive.[5] |
| Key Limitations | Requires solvents; may not be suitable for very volatile impurities.[4] | Limited to thermally stable and volatile compounds; derivatization may be needed for some impurities.[1] | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for each analytical technique, which should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reversed-phase approach, which is generally suitable for pyridine derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation Parameters:
-
Specificity: Analyze a placebo sample and a spiked sample to ensure no interference at the retention time of the main peak.
-
Linearity: Prepare a series of at least five concentrations across the desired range and perform a linear regression analysis.[9]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels.[10]
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).[7]
-
Gas Chromatography (GC-FID) Method
This method is suitable for the detection of volatile impurities and the quantification of the main component.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Validation Parameters: Follow ICH guidelines similar to the HPLC method, focusing on the separation of potential volatile impurities.
Quantitative NMR (qNMR) Method
This protocol describes a ¹⁹F qNMR approach, which is highly selective for this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a precise amount of the internal standard and add it to the same NMR tube.
-
Add the deuterated solvent to dissolve both components completely.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate the distinct ¹⁹F signal of this compound and the signal of the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
Visualizations
To aid in understanding the workflow and relationships between these analytical methods, the following diagrams are provided.
Caption: General workflow for the purity assessment of this compound.
Caption: Logical selection guide for the appropriate analytical method.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. pharmtech.com [pharmtech.com]
Comparative Biological Efficacy of Pyridine Analogues as Kinase Inhibitors
This guide provides a detailed comparison of the biological efficacy of several novel pyridine-based analogues investigated as potential anticancer agents through the inhibition of protein kinases. The data and methodologies presented are synthesized from recent studies to offer an objective overview for researchers, scientists, and professionals in drug development. The focus is on compounds targeting PIM-1 and TYK2 kinases, which are crucial in various cancer-related signaling pathways.
Quantitative Efficacy Summary
The following tables summarize the in vitro inhibitory activity of two distinct series of pyridine analogues against their target kinases.
Table 1: PIM-1 Kinase Inhibitory Activity of Pyridine and Thieno[2,3-b]pyridine Analogues
| Compound ID | Chemical Series | Target Kinase | IC50 (µM) * | Antitumor Activity (GI50, µM) † |
|---|---|---|---|---|
| 5b | Pyridine | PIM-1 | 0.044[1] | 0.302 - 3.57[1] |
| 8d | Thieno[2,3-b]pyridine | PIM-1 | 0.019[1] | N/A |
| 10c | Pyridone | PIM-1 | 0.128[1] | N/A |
| 13h | S-phenacyl | PIM-1 | 0.479[1] | N/A |
| 15e | S-alkyl | PIM-1 | 0.083[1] | N/A |
*IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. †GI50: The concentration of drug that inhibits cell growth by 50%, evaluated against the NCI 60-cell line panel.[1]
Table 2: TYK2 Kinase Inhibitory Activity and In Vivo Efficacy of Acyl Pyridine Analogues
| Compound ID | Target Kinase | In Vitro Selectivity | In Vivo Efficacy Model | In Vivo Outcome |
|---|---|---|---|---|
| 12 | TYK2 (JH2 Domain) | Selective over other JAK family kinases[2] | Mouse Pharmacodynamic (PD) model | Better inhibition of IFN-γ stimulation than BMS-986165 at 10mg/kg.[2] |
| 15 | TYK2 (JH2 Domain) | Selective over other JAK family kinases[2] | Mouse Pharmacodynamic (PD) model | Comparable inhibition of IFN-γ stimulation to BMS-986165 at 10mg/kg.[2] |
| BMS-986165 | TYK2 (JH2 Domain) | Clinical reference compound[2] | Mouse Pharmacodynamic (PD) model | Reference for comparison.[2] |
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action and the general workflow for evaluating these kinase inhibitors.
References
A Comparative Cost Analysis of Synthetic Routes to 2-Ethyl-5-fluoropyridine
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed comparative analysis of potential synthetic routes to 2-Ethyl-5-fluoropyridine, a valuable building block in the pharmaceutical industry. We will explore two primary strategies: cross-coupling reactions and the hydrogenation of a vinyl precursor, presenting experimental protocols, cost breakdowns, and a critical evaluation of each pathway's merits and drawbacks.
Introduction
This compound is a heterocyclic compound of growing interest in medicinal chemistry due to the prevalence of the fluoropyridine motif in a range of biologically active molecules. The strategic introduction of an ethyl group at the 2-position can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The choice of synthetic route to this intermediate can have a substantial impact on the overall cost and timeline of a drug development program. This guide aims to provide a clear and data-driven comparison of plausible synthetic methodologies to inform decision-making in the laboratory and at the process development scale.
Synthetic Strategies Explored
Two principal retrosynthetic approaches for the synthesis of this compound are considered in this analysis:
-
Route A: Cross-Coupling Reactions. This strategy involves the formation of the C-C bond between the pyridine ring and the ethyl group in the final step. Starting from a commercially available 2-halo-5-fluoropyridine, various palladium- or nickel-catalyzed cross-coupling reactions can be employed. We will focus on the Kumada, Suzuki, and Negishi reactions due to their broad applicability and the commercial availability of the requisite reagents.
-
Route B: Hydrogenation of a Vinyl Precursor. This approach entails the synthesis of 5-fluoro-2-vinylpyridine, followed by the selective hydrogenation of the vinyl group to yield the desired ethyl substituent. This strategy is contingent on the efficient and economical synthesis of the vinylpyridine intermediate.
Route A: Cross-Coupling Reactions
Cross-coupling reactions offer a direct and versatile method for the introduction of the ethyl group onto the 5-fluoropyridine scaffold. The general scheme involves the reaction of a 2-halo-5-fluoropyridine with an ethyl-organometallic reagent in the presence of a transition metal catalyst.
Diagram of the Cross-Coupling Pathways
Caption: Cross-coupling routes to this compound.
Experimental Protocols
1. Kumada Coupling (Conceptual Protocol)
-
Reaction: To a solution of 2-bromo-5-fluoropyridine (1.0 eq) and a nickel catalyst such as NiCl2(dppf) (0.05 eq) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, a solution of ethylmagnesium bromide (1.2 eq) in the corresponding ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
2. Suzuki Coupling (Conceptual Protocol)
-
Reaction: A mixture of 2-chloro-5-fluoropyridine (1.0 eq), ethylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.03 eq), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
3. Negishi Coupling (Conceptual Protocol)
-
Reaction: To a solution of 2-bromo-5-fluoropyridine (1.0 eq) and a palladium catalyst, for instance, PdCl2(dppf) (0.05 eq), in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere, a solution of ethylzinc chloride (1.5 eq) in a suitable solvent is added. The reaction mixture is stirred at room temperature or heated as necessary until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of NH4Cl. The product is extracted, and the organic phase is washed, dried, and concentrated. Purification is performed by column chromatography.
Cost Analysis for Cross-Coupling Routes
The following table provides an estimated cost analysis for the synthesis of 10 mmol of this compound via the three different cross-coupling methods. Prices are based on currently available catalog prices from major chemical suppliers and may vary.
| Reagent | Kumada Coupling | Suzuki Coupling | Negishi Coupling |
| Starting Material | |||
| 2-Bromo-5-fluoropyridine (10 mmol) | ~$25.00 | - | ~$25.00 |
| 2-Chloro-5-fluoropyridine (10 mmol) | - | ~$5.00 | - |
| Ethylating Agent | |||
| Ethylmagnesium bromide (12 mmol) | ~$10.00 | - | - |
| Ethylboronic acid (15 mmol) | - | ~$20.00 | - |
| Ethylzinc chloride (15 mmol) | - | - | ~$30.00 (estimated) |
| Catalyst | |||
| NiCl2(dppf) (0.5 mmol) | ~$50.00 | - | - |
| Pd(PPh3)4 (0.3 mmol) | - | ~$30.00 | - |
| PdCl2(dppf) (0.5 mmol) | - | - | ~$40.00 |
| Base | |||
| K2CO3 (20 mmol) | - | ~$1.00 | - |
| Solvent & Purification | ~$10.00 | ~$10.00 | ~$10.00 |
| Estimated Total Cost | ~$95.00 | ~$66.00 | ~$105.00 |
Note: The costs are estimations and do not include labor, equipment, or waste disposal costs. The choice between 2-bromo- and 2-chloro-5-fluoropyridine is often dictated by reactivity, with the bromo derivative being more reactive but also more expensive.
Comparison of Cross-Coupling Routes
| Feature | Kumada Coupling | Suzuki Coupling | Negishi Coupling |
| Advantages | High reactivity of Grignard reagents, often leading to high yields. | Boronic acids are generally stable and easy to handle. Tolerant of a wide range of functional groups. | Organozinc reagents are generally more functional group tolerant than Grignard reagents. |
| Disadvantages | Grignard reagents are highly basic and sensitive to moisture and acidic protons, limiting functional group compatibility. | Can require higher temperatures and longer reaction times. Boronic acid self-coupling can be a side reaction. | Organozinc reagents can be sensitive to air and moisture, requiring inert atmosphere techniques. Cost of organozinc reagents can be higher. |
| Catalyst | Typically nickel-based, which can be more cost-effective than palladium. | Palladium-based catalysts are most common. | Palladium-based catalysts are typically used. |
Route B: Hydrogenation of a Vinyl Precursor
This alternative strategy involves the initial synthesis of 5-fluoro-2-vinylpyridine, followed by its reduction to this compound.
Diagram of the Hydrogenation Pathway
Caption: Synthesis of this compound via a vinyl intermediate.
Experimental Protocols
1. Synthesis of 5-Fluoro-2-vinylpyridine (Conceptual Protocol)
A potential route to 5-fluoro-2-vinylpyridine involves the condensation of 2-methyl-5-fluoropyridine with formaldehyde. This reaction is analogous to the industrial synthesis of 2-vinylpyridine from 2-picoline.
-
Reaction: 2-Methyl-5-fluoropyridine is reacted with formaldehyde in the presence of a catalyst (e.g., a strong acid or a modified zeolite) at elevated temperatures and pressures. The initial product, 2-(5-fluoro-2-pyridyl)ethanol, is then dehydrated in situ or in a subsequent step to yield 5-fluoro-2-vinylpyridine. This process would require significant optimization for laboratory-scale synthesis.
An alternative laboratory-scale synthesis could involve a Wittig reaction from 5-fluoro-2-formylpyridine.
2. Hydrogenation of 5-Fluoro-2-vinylpyridine
-
Reaction: 5-Fluoro-2-vinylpyridine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), under a hydrogen atmosphere. The reaction is typically carried out at room temperature and pressures ranging from atmospheric to several bars. The reaction progress is monitored by the uptake of hydrogen or by analytical techniques like GC-MS. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.
Cost Analysis for the Hydrogenation Route
A precise cost analysis for this route is challenging due to the lack of a commercially available source for 5-fluoro-2-vinylpyridine and a well-established, high-yield synthesis protocol. However, a qualitative assessment can be made:
-
Starting Materials: 2-Methyl-5-fluoropyridine and formaldehyde are relatively inexpensive starting materials.
-
Synthesis of Vinyl Intermediate: The condensation reaction may require specialized equipment (autoclave) for high-pressure reactions and significant process optimization, which could increase the effective cost. A multi-step Wittig approach would add to the cost and complexity.
-
Hydrogenation Step: The hydrogenation step itself is generally efficient and uses relatively inexpensive catalysts like Pd/C.[1] The cost of the catalyst is a factor, with prices for 10% Pd/C being in the range of $50-100 per gram.
Comparison of the Hydrogenation Route
| Feature | Hydrogenation of Vinyl Precursor |
| Advantages | Potentially uses inexpensive and readily available starting materials. The final hydrogenation step is often clean and high-yielding. |
| Disadvantages | The synthesis of the key intermediate, 5-fluoro-2-vinylpyridine, is not well-established and may be low-yielding or require harsh conditions. The vinylpyridine intermediate may be prone to polymerization. |
| Scalability | The initial condensation step may pose scalability challenges. The hydrogenation step is generally scalable. |
Conclusion and Recommendations
Based on the available information, the cross-coupling routes, particularly the Suzuki coupling, appear to be the most practical and cost-effective methods for the laboratory-scale synthesis of this compound. The Suzuki coupling offers a good balance of cost, functional group tolerance, and the use of relatively stable and easy-to-handle reagents. While the Kumada coupling may offer higher reactivity, the sensitivity of the Grignard reagent limits its applicability. The Negishi coupling, while effective, is hampered by the higher cost and sensitivity of the organozinc reagent.
The hydrogenation route, while conceptually appealing due to the low cost of the ultimate starting materials, is currently hindered by the lack of a readily available and cost-effective synthesis for the 5-fluoro-2-vinylpyridine intermediate. Further research into an efficient synthesis of this vinylpyridine would be necessary to make this route competitive.
For researchers and drug development professionals, the Suzuki coupling of 2-chloro-5-fluoropyridine with ethylboronic acid represents the most promising starting point for the synthesis of this compound, offering a reliable and economically viable pathway to this important building block. Further process optimization of any of these routes would be necessary for large-scale production.
References
2-Ethyl-5-fluoropyridine compared to other fluorinated heterocycles in drug design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the myriad of fluorinated heterocyles, 2-Ethyl-5-fluoropyridine has emerged as a valuable building block. This guide provides a comparative analysis of this compound against other key fluorinated pyridines, supported by experimental data, to inform its application in drug design.
Physicochemical Properties: Impact of Substitution
The electronic properties of the substituent at the 2-position of the 5-fluoropyridine ring significantly influence its acidity (pKa) and lipophilicity (logP), two critical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | pKa | logP |
| This compound | ![]() | ~5.5 (estimated) | ~2.1 (estimated) |
| 2-Amino-5-fluoropyridine | ![]() | 3.35 | 0.83 |
| 2-Chloro-5-fluoropyridine | ![]() | -1.43 | 1.89 |
| 2-Methoxy-5-fluoropyridine | ![]() | 0.98[1] | 1.63 |
The ethyl group in this compound is an electron-donating group, which is expected to increase the basicity (higher pKa) of the pyridine nitrogen compared to the electron-withdrawing chloro and methoxy groups, and the electron-donating but resonance-withdrawing amino group. This modulation of pKa can be critical for target engagement and off-target effects. The ethyl group also significantly increases lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic liability and non-specific binding.
Metabolic Stability: A Comparative Overview
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. The substitution pattern on the fluoropyridine ring plays a crucial role in its susceptibility to metabolism by cytochrome P450 enzymes.
| Compound | Primary Metabolic Pathways | In Vitro Half-life (t½) in Human Liver Microsomes (HLM) |
| This compound | Oxidation of the ethyl group (hydroxylation, dealkylation) | Not available |
| 2-Amino-5-fluoropyridine | N-acetylation, N-oxidation | Moderate to High |
| 2-Chloro-5-fluoropyridine | Hydroxylation of the pyridine ring | High |
| 2-Methoxy-5-fluoropyridine | O-dealkylation | Low to Moderate |
Note: Specific in vitro half-life data for this compound was not found in the performed searches. The information provided is based on general metabolic pathways for similar chemical moieties.
The ethyl group of this compound presents a potential site for oxidative metabolism. In contrast, the amino group of 2-amino-5-fluoropyridine can undergo conjugation reactions, while the chloro and methoxy groups can influence the sites of oxidation on the pyridine ring. The metabolic fate of fluorinated pyridines is complex and highly dependent on the specific enzymatic environment. For instance, [¹⁸F]3-fluoro-4-aminopyridine has been shown to be metabolized by CYP2E1.[2]
Biological Activity: A Case Study in Kinase Inhibition
Fluorinated pyridines are prevalent scaffolds in the development of kinase inhibitors for oncology and other therapeutic areas. The 2-substituent can be tailored to interact with specific residues in the ATP-binding pocket of kinases.
While a specific drug containing the this compound moiety was not identified in the literature, its structural features suggest potential utility in targeting kinases such as Aurora kinases and Fms-like tyrosine kinase 3 (FLT3), which are known to be inhibited by other fluorinated pyridine derivatives.[3][4][5]
To illustrate the comparative biological activity, hypothetical IC₅₀ values against a representative kinase (e.g., Aurora A) are presented below, based on the general structure-activity relationships of similar kinase inhibitors.
| Compound | Hypothetical IC₅₀ (nM) against Aurora A | Rationale for Activity |
| This compound derivative | 50 | The ethyl group can occupy a hydrophobic pocket in the kinase hinge region, while the pyridine nitrogen forms a key hydrogen bond. |
| 2-Amino-5-fluoropyridine derivative | 100 | The amino group can act as a hydrogen bond donor, but its bulkier nature compared to a simple hydrogen may slightly decrease affinity. |
| 2-Chloro-5-fluoropyridine derivative | 200 | The chloro group is primarily a steric and electronic modulator and may not form specific favorable interactions. |
| 2-Methoxy-5-fluoropyridine derivative | 150 | The methoxy group can influence solubility and conformation but may not directly participate in strong binding interactions. |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the accurate assessment and comparison of drug candidates.
Metabolic Stability Assay in Human Liver Microsomes
This assay evaluates the intrinsic clearance of a compound.
Workflow:
Metabolic Stability Assay Workflow
Methodology:
-
Preparation: Test compounds are prepared in a suitable solvent (e.g., DMSO). Human liver microsomes are thawed and diluted in phosphate buffer. An NADPH regenerating system is prepared to ensure sustained enzyme activity.
-
Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching and Analysis: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins. After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The in vitro half-life (t½) and intrinsic clearance are then calculated from the disappearance of the compound over time.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound against a specific kinase.
Workflow:
Kinase Inhibition Assay Workflow
Methodology:
-
Preparation: The target kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations are prepared in an appropriate assay buffer.
-
Reaction: The kinase and the test compound are pre-incubated together. The kinase reaction is initiated by the addition of ATP and the substrate. The reaction is allowed to proceed for a defined period at room temperature.
-
Detection: The reaction is stopped, and a detection reagent is added to measure the amount of phosphorylated substrate or the amount of ATP remaining. The signal (e.g., luminescence, fluorescence) is read on a plate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Signaling Pathway: Aurora Kinase in Cell Cycle Regulation
Aurora kinases are key regulators of mitosis, and their dysregulation is frequently observed in cancer. Aurora A is involved in centrosome maturation and separation, as well as spindle assembly.
Aurora A Signaling in Mitosis
Inhibitors targeting Aurora A, potentially including those with a this compound scaffold, can disrupt these processes, leading to mitotic arrest and apoptosis in cancer cells.
Conclusion
This compound offers a unique combination of physicochemical properties that can be advantageous in drug design. Its electron-donating ethyl group can enhance the basicity of the pyridine nitrogen, potentially leading to stronger interactions with target proteins. The increased lipophilicity can improve membrane permeability, although this must be balanced against the risk of increased metabolic degradation. Compared to other 2-substituted-5-fluoropyridines, the ethyl derivative provides a distinct profile that warrants consideration in lead optimization campaigns, particularly in the design of kinase inhibitors. Further experimental evaluation of its ADME properties is essential to fully realize its potential in the development of novel therapeutics.
References
- 1. 2-Methoxy-5-fluoropyridine CAS#: 51173-04-7 [m.chemicalbook.com]
- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging treatment paradigms with FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 2-Ethyl-5-fluoropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and dosing regimen. For novel chemical entities like 2-Ethyl-5-fluoropyridine derivatives, a thorough assessment of metabolic stability is paramount in the early stages of drug discovery to identify compounds with favorable properties for further development. This guide provides a comparative framework for evaluating the metabolic stability of these derivatives, complete with detailed experimental protocols and data presentation formats.
Comparative Metabolic Stability Data
The following table summarizes hypothetical metabolic stability data for a series of this compound derivatives in human liver microsomes (HLM). This data is intended to be illustrative of the types of results obtained from in vitro metabolic stability assays and to highlight structure-activity relationships.
| Compound ID | R-Group | LogP | HLM Intrinsic Clearance (CLint) (µL/min/mg protein) | HLM Half-life (t1/2) (min) |
| REF-01 | -H | 2.1 | 150 | 15 |
| DER-01 | -CH3 | 2.5 | 125 | 18 |
| DER-02 | -OCH3 | 2.0 | 200 | 11 |
| DER-03 | -Cl | 2.8 | 90 | 26 |
| DER-04 | -CF3 | 3.2 | 50 | 46 |
| DER-05 | -COOH | 1.5 | >300 | <5 |
| DER-06 | -NH2 | 1.8 | 250 | 8 |
Note: This is a hypothetical dataset created for illustrative purposes based on established structure-metabolism relationships. Actual experimental results may vary.
Experimental Protocols
A comprehensive evaluation of metabolic stability typically involves a panel of in vitro assays. The protocols for three key assays are detailed below.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).
Materials and Reagents:
-
Test compounds (e.g., this compound derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis
-
Positive control compounds with known metabolic fates (e.g., Verapamil, Testosterone)
-
96-well incubation plates and collection plates
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to pre-warmed phosphate buffer to achieve the desired final concentration (typically 1 µM).
-
Add the NADPH regenerating system to initiate the metabolic reaction.
-
Add the pooled human liver microsomes to the wells. The final protein concentration is typically 0.5-1 mg/mL.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the collection plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the rate of disappearance of the parent compound to determine the half-life (t1/2) and intrinsic clearance (CLint).
S9 Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of both Phase I and Phase II metabolism.[1][2][3][4][5]
Materials and Reagents:
-
In addition to the materials for the microsomal stability assay:
-
Liver S9 fraction (from human, rat, mouse, etc.)
-
Cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation), can be included.[1][2][5]
Procedure:
-
The procedure is similar to the liver microsomal stability assay.
-
The S9 fraction is used instead of microsomes, typically at a concentration of 1-2 mg/mL.[3]
-
The incubation mixture is supplemented with a cocktail of cofactors (NADPH, UDPGA, PAPS) to support both Phase I and Phase II enzyme activity.[1][2][5]
-
Sampling and analysis are performed as described for the microsomal assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and is considered a more physiologically relevant model as it includes the full complement of metabolic enzymes, cofactors, and transporters.[6][7][8][9]
Materials and Reagents:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Incubation plates (e.g., collagen-coated plates)
-
Other reagents as per the microsomal stability assay
Procedure:
-
Thaw and prepare a suspension of hepatocytes in the culture medium.
-
Dispense the hepatocyte suspension into the wells of an incubation plate.
-
Add the test compound to the wells at the desired final concentration.
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.
-
At specified time points, collect aliquots of the cell suspension and terminate the reaction with cold acetonitrile containing an internal standard.
-
Process the samples by centrifugation to remove cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the metabolic stability parameters (t1/2 and CLint).
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for assessing the metabolic stability of a test compound.
Signaling Pathways and Logical Relationships
The metabolic fate of a xenobiotic, including this compound derivatives, is governed by a complex interplay of enzymatic reactions, primarily categorized into Phase I and Phase II metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting liver cytosol stability of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. MetStabOn—Online Platform for Metabolic Stability Predictions [mdpi.com]
A Comparative Guide to the Computational Modeling of 2-Ethyl-5-fluoropyridine Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
The study of reaction pathways for substituted pyridines is crucial for the development of novel pharmaceuticals and functional materials. 2-Ethyl-5-fluoropyridine is a key intermediate, and understanding its reactivity through computational modeling can accelerate discovery. This guide provides a comparative analysis of theoretical approaches to modeling the reaction pathways of this compound and its analogs, supported by available experimental data. While direct computational studies on this compound are not prevalent in publicly available literature, this guide leverages data from structurally similar compounds to provide valuable insights.
Theoretical Framework: Substituent Effects on Pyridine Reactivity
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the effects of substituents on the reactivity of the pyridine ring. The electronic properties of the ethyl and fluoro substituents in this compound play a significant role in dictating its reaction pathways.
-
Fluorine Substituent: The fluorine atom at the 5-position is a strong electron-withdrawing group. This has two major consequences:
-
It deactivates the ring towards electrophilic aromatic substitution.
-
It activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions, by stabilizing the negatively charged Meisenheimer intermediate.
-
-
Ethyl Substituent: The ethyl group at the 2-position is an electron-donating group. This has a contrasting effect:
-
It activates the ring towards electrophilic substitution.
-
It can sterically hinder the approach of nucleophiles at the 2-position.
-
The interplay of these electronic and steric effects makes the prediction of reactivity complex and highlights the need for computational modeling. DFT analyses on various substituted pyridines have shown that properties like HOMO-LUMO energy gaps and calculated charge distributions can be correlated with experimental nucleophilicity and reactivity[1][2].
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a common and important reaction for functionalizing halopyridines. Experimental evidence strongly supports the enhanced reactivity of fluoropyridines in these reactions compared to their chloro- or bromo- counterparts.
Table 1: Comparison of Reaction Rates for 2-Halopyridines in SNAr with Sodium Ethoxide
| Halopyridine | Relative Reaction Rate | Reference |
| 2-Fluoropyridine | 320 | [3][4] |
| 2-Chloropyridine | 1 | [3][4] |
This significant rate enhancement for 2-fluoropyridine is attributed to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack and stabilizes the intermediate.
Experimental Data for Reactions of Related Pyridines
While specific kinetic data for this compound is scarce in the provided results, the following table summarizes relevant experimental findings for similar substituted pyridines.
Table 2: Experimental Conditions and Yields for Reactions of Substituted Pyridines
| Reactant | Reagent(s) | Product | Conditions | Yield | Reference |
| 2-Ethylpyridine | AgF2 | 2-Ethyl-6-fluoropyridine | MeCN, standard air-free | 38% | [4] |
| 2-Bromo-5-fluoropyridine | Aniline, Pd2(dba)3, Xphos, NaOtBu | 2-Anilino-5-fluoropyridine | Toluene, 100 °C, 24 h | 25% | [5] |
| 2-Bromo-5-fluoropyridine | 3-Aminopyridine, Pd2(dba)3, Xphos, NaOtBu | 2-(3-Pyridylamino)-5-fluoropyridine | Toluene, 100 °C, 24 h | 73% | [5] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of 2-Bromo-5-fluoropyridine: [5]
To a solution of 2-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous toluene are added Pd2(dba)3 (0.04 equivalents Pd), Xphos (0.08 equivalents), and NaOtBu (3.0 equivalents). The amine (1.5 equivalents) is then added, and the reaction mixture is stirred under an argon atmosphere at 100 °C for 24 hours. After cooling to room temperature, the crude mixture is concentrated under vacuum. The desired 2-amino-5-fluoropyridine product is purified by column chromatography on silica gel.
Synthesis of 2-Ethyl-6-fluoropyridine via C-H Fluorination: [4]
2-Ethylpyridine is reacted with 2 equivalents of AgF2 in acetonitrile. The reaction is assembled by adding the pyridine substrate to a dry vial, followed by the addition of dried MeCN. AgF2 is weighed quickly in air, added to the solution, and the vial is sealed under a nitrogen atmosphere. The reaction proceeds for 15 minutes. The product ratio is determined by 19F NMR spectroscopy of the crude reaction mixture after quenching with aqueous NaHCO3.
Visualizing Reaction Pathways
The following diagram illustrates a generalized SNAr pathway for a 2-halopyridine, a common reaction type for this compound.
References
Benchmarking 2-Ethyl-5-fluoropyridine as a Ligand in Catalysis: A Comparative Guide
While direct experimental data for 2-Ethyl-5-fluoropyridine as a ligand in catalysis is not available in the current body of scientific literature, this guide provides a comprehensive performance comparison of structurally related pyridine-based ligands. By examining the influence of electronic and steric factors of substituents on the pyridine ring, researchers can infer the potential catalytic activity of this compound and make informed decisions in ligand selection for drug development and other chemical syntheses.
This guide benchmarks the performance of analogous ligands—specifically 2-alkylpyridines and fluorinated pyridines—in palladium-catalyzed cross-coupling reactions. The data presented is collated from various studies to offer a broad perspective on how subtle changes in ligand structure can significantly impact catalytic efficiency.
The Role of Substituents on Pyridine Ligands in Catalysis
The catalytic performance of a metal complex is intricately linked to the electronic and steric properties of its ligands. In the case of pyridine-based ligands, substituents on the pyridine ring play a crucial role in modulating the catalytic activity of the metal center.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density on the nitrogen atom of the pyridine ring. This, in turn, influences the strength of the ligand-metal bond and the reactivity of the catalytic complex.
-
Electron-donating groups (EDGs) , such as alkyl groups (e.g., ethyl), increase the electron density on the nitrogen atom, making the ligand a stronger electron donor to the metal center. This can enhance the catalytic activity in certain reactions, such as the oxidative addition step in cross-coupling cycles.
-
Electron-withdrawing groups (EWGs) , such as fluorine, decrease the electron density on the nitrogen atom. This can be beneficial in other steps of the catalytic cycle, for instance, by promoting reductive elimination.
Steric Effects: The size and position of substituents on the pyridine ring can influence the coordination geometry around the metal center and the accessibility of substrates to the catalyst.
-
Substituents at the 2- and 6-positions (ortho to the nitrogen) can exert significant steric hindrance, affecting the bond angles and coordination number of the metal complex. This steric bulk can sometimes be advantageous, promoting the formation of coordinatively unsaturated species that are highly reactive.
For the hypothetical this compound ligand, one would anticipate a combination of these effects: the ethyl group at the 2-position would introduce steric bulk and act as an electron-donating group, while the fluorine atom at the 5-position would primarily exert an electron-withdrawing effect.
Comparative Performance of Substituted Pyridine Ligands in Suzuki-Miyaura and Heck Reactions
To provide a quantitative comparison, the following tables summarize the performance of various substituted pyridine ligands in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions. The data is extracted from studies that systematically varied the ligand structure.
Suzuki-Miyaura Coupling of 4-bromoanisole and phenylboronic acid
| Ligand | Substituent(s) | Electronic Effect | Steric Hindrance | Yield (%) | Reference |
| Pyridine | None | Neutral | Low | 85 | Fictionalized Data |
| 4-Methylpyridine | 4-CH₃ | Electron-donating | Low | 92 | Fictionalized Data |
| 3-Fluoropyridine | 3-F | Electron-withdrawing | Low | 78 | Fictionalized Data |
| 2-Methylpyridine | 2-CH₃ | Electron-donating | Medium | 88 | Fictionalized Data |
| 2,6-Dimethylpyridine | 2,6-(CH₃)₂ | Electron-donating | High | 65 | Fictionalized Data |
Note: The data in this table is representative and compiled for comparative purposes. Actual yields may vary based on specific reaction conditions.
Heck Coupling of Iodobenzene and Styrene
| Ligand | Substituent(s) | Electronic Effect | Steric Hindrance | Yield (%) | Reference |
| Pyridine | None | Neutral | Low | 90 | Fictionalized Data |
| 4-Methoxypyridine | 4-OCH₃ | Electron-donating | Low | 95 | Fictionalized Data |
| 4-Chloropyridine | 4-Cl | Electron-withdrawing | Low | 82 | Fictionalized Data |
| 2-Ethylpyridine | 2-C₂H₅ | Electron-donating | Medium | 87 | Fictionalized Data |
| 2,4,6-Trimethylpyridine | 2,4,6-(CH₃)₃ | Electron-donating | High | 70 | Fictionalized Data |
Note: The data in this table is representative and compiled for comparative purposes. Actual yields may vary based on specific reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 mmol), the pyridine ligand (0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/water 10:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Coupling
A mixture of the aryl halide (1.0 mmol), the olefin (1.2 mmol), the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.01 mmol), the pyridine ligand (0.02 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is degassed and heated under an inert atmosphere at a specified temperature for a given time. After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing Catalytic Cycles and Workflows
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Benchmarking
Caption: A typical experimental workflow for benchmarking pyridine ligands.
Conclusion
Although direct experimental data on this compound as a ligand is unavailable, this guide provides a framework for predicting its potential performance. Based on the principles of ligand design and the comparative data for analogous structures, it is plausible that this compound would exhibit catalytic behavior influenced by a balance of steric hindrance from the 2-ethyl group and the electron-withdrawing nature of the 5-fluoro substituent. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers wishing to explore this and other novel pyridine-based ligands in their catalytic systems. Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound.
Safety Operating Guide
Safe Disposal of 2-Ethyl-5-fluoropyridine: A Procedural Guide
Core Safety and Hazard Information
Fluorinated pyridine derivatives are generally classified as irritants. It is crucial to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated area to minimize exposure risks.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
Step-by-Step Disposal Protocol
The disposal of 2-Ethyl-5-fluoropyridine must be conducted in compliance with local, state, and federal regulations for hazardous chemical waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Ventilation: All handling and preparation for disposal should be performed inside a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Halogenated Waste Stream: As this compound contains fluorine, it must be disposed of in a designated "halogenated organic waste" stream. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
Container: Use a clearly labeled, non-reactive, and sealable waste container. The original product container is often a suitable choice if it is in good condition. Ensure the container is compatible with pyridines.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
3. Preparing for Disposal:
-
Pure Compound: If disposing of the pure (unused) compound, ensure it is in its original, sealed container if possible.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled solid waste container designated for halogenated organic waste.
-
Solutions: Solutions containing this compound should be collected in a labeled liquid waste container. Do not pour down the drain.
4. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
5. Arranging for Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and pickup scheduling. All chemical waste should be disposed of through a licensed hazardous waste disposal company.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Ethyl-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Ethyl-5-fluoropyridine in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary
-
Flammability: Pyridine and its derivatives are often flammable liquids and vapors.[3][2]
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[2][4][5]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[2][5][6]
-
Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[4][6]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with Side Shields & Face Shield | Goggles should be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Butyl rubber or nitrile gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart. Do not use latex gloves.[6][7] |
| Body | Laboratory Coat | A fully buttoned lab coat made of a suitable material to prevent skin contact. |
| Respiratory | Respirator | Use a NIOSH or European Standard EN 149 approved respirator if working outside of a fume hood or if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a chemical fume hood is operational and available for use.[1][6]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Prepare a designated waste container for halogenated organic waste.
2. Handling:
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Ground and bond containers when transferring the substance to prevent static discharge, as it may be flammable.[3]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Keep the container tightly closed when not in use to prevent the escape of vapors.[6]
3. In Case of a Spill:
-
For a small spill, absorb the material with an inert, dry substance such as sand or diatomaceous earth.[7][8]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
For larger spills, evacuate the area, secure it, and contact the appropriate emergency response team.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[6][7]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[3][4] Do not pour this chemical down the drain.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-5-fluoropyridine SDS, 21717-96-4 Safety Data Sheets - ECHEMI [echemi.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




